Abierixin
Description
(Z,4S,7S)-7-hydroxy-8-[(2R,4S,5R,6S,7R,9S)-2-[(2S,5S)-5-[(2S,3S,5R)-5-[(2S,3R,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4-dimethyloct-2-enoic acid has been reported in Streptomyces hygroscopicus and Streptomyces albus with data available.
isolated from Streptomyces albus NRRL B-1865; structure given in first source
Properties
Molecular Formula |
C40H68O11 |
|---|---|
Molecular Weight |
725.0 g/mol |
IUPAC Name |
(Z,4S,7S)-7-hydroxy-8-[(2R,4S,5R,6S,7R,9S)-2-[(2S,5S)-5-[(2S,3S,5R)-5-[(2S,3R,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4-dimethyloct-2-enoic acid |
InChI |
InChI=1S/C40H68O11/c1-22(15-25(4)36(43)44)11-12-29(42)18-30-19-31(46-10)28(7)40(48-30)27(6)20-38(9,51-40)33-13-14-37(8,49-33)35-24(3)17-32(47-35)34-23(2)16-26(5)39(45,21-41)50-34/h15,22-24,26-35,41-42,45H,11-14,16-21H2,1-10H3,(H,43,44)/b25-15-/t22-,23+,24-,26-,27-,28-,29-,30-,31+,32+,33-,34-,35-,37-,38+,39-,40+/m0/s1 |
InChI Key |
JQESXHYTUWEFCM-YIXJCDIJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Abierixin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abierixin is a naturally occurring polyether antibiotic isolated from Streptomyces albus.[1] As a member of the carboxyl polyether class of ionophores, its primary mechanism of action involves the disruption of physiological ion gradients across cellular membranes. This guide provides a detailed overview of the current understanding of this compound's mechanism of action, drawing on data from related polyether ionophores to present a comprehensive model. It includes available quantitative data, representative experimental protocols, and visualizations of the core mechanisms and experimental workflows.
Core Mechanism of Action: Ionophoric Activity
This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across biological membranes.[1][2] This process disrupts the carefully maintained electrochemical gradients that are essential for numerous cellular functions, leading to the observed antimicrobial and anticoccidial effects.[1]
Polyether ionophores like this compound achieve this by forming a lipophilic complex with a cation. The exterior of the molecule is hydrophobic, allowing it to readily insert into and traverse the lipid bilayer of the cell membrane. The interior of the molecule contains a hydrophilic pocket with multiple oxygen atoms that coordinate with a specific cation.
Based on its structural similarity to the well-characterized polyether ionophore nigericin (B1684572), this compound is presumed to function as a monovalent cation antiporter. Specifically, it is believed to facilitate the electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across the membrane.[3] This leads to a net efflux of cytosolic K⁺ and an influx of H⁺, resulting in two primary consequences for the target cell:
-
Disruption of Potassium Homeostasis: The depletion of intracellular K⁺ interferes with numerous physiological processes that are dependent on high cytosolic potassium concentrations, including the function of various enzymes and the maintenance of membrane potential.
-
Intracellular Acidification: The influx of protons leads to a decrease in intracellular pH, which can denature proteins, inhibit metabolic pathways, and ultimately trigger cell death.
This dual action of disrupting both the K⁺ gradient and pH balance is the fundamental basis of this compound's biological activity.
Visualizing the Ionophore Mechanism
The following diagram illustrates the proposed mechanism of this compound as a K⁺/H⁺ antiporter.
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, although it is noted to have weaker antimicrobial and ionophoric properties compared to other polyethers like nigericin.[1] Its most promising reported activity is against coccidial parasites.[1]
| Activity | Organism/Cell Line | Metric | Value | Reference |
| Antimalarial | Plasmodium falciparum (K-1 strain) | IC50 | 1.40-5.23 µg/mL | [] |
| Anticoccidial | Eimeria species | - | Good activity | [1] |
| Antimicrobial | - | - | Weak activity | [1] |
| Cytotoxicity | - | - | Low toxicity | [1] |
Detailed Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are representative methodologies for the isolation and functional characterization of polyether ionophores, which can be adapted for the study of this compound.
Isolation and Purification of this compound
This protocol is based on the original isolation from Streptomyces albus NRRL B-1865.[1]
-
Fermentation: Culture Streptomyces albus in a suitable broth medium to produce mycelium containing this compound.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelium with organic solvents such as methanol (B129727) or acetone (B3395972) to solubilize this compound.
-
Evaporate the solvent to obtain a crude extract.
-
-
Purification:
-
Perform column chromatography on the crude extract using silica (B1680970) gel as the stationary phase and a gradient of organic solvents (e.g., hexane/ethyl acetate) as the mobile phase.
-
Further purify the fractions containing this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
-
Structural Determination:
-
Confirm the structure of the purified this compound using techniques such as Fast Atom Bombardment/Mass Spectrometry (FAB/MS), Collision-Induced Dissociation/Mass Spectrometry (CI/MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Ionophore Activity Assay (Calcein Quenching Assay)
This is a general protocol to measure the ion transport activity of an ionophore using large unilamellar vesicles (LUVs).[5][6]
-
Preparation of LUVs with Encapsulated Calcein (B42510):
-
Prepare a lipid film by drying a solution of lipids (e.g., POPC) under vacuum.
-
Hydrate the lipid film with a buffer containing the fluorescent dye calcein at a self-quenching concentration.
-
Create LUVs by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Remove unencapsulated calcein by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Place the LUV suspension in a fluorometer cuvette.
-
Add the ionophore (this compound, dissolved in a suitable solvent like DMSO) to the cuvette to initiate ion transport.
-
Add the cation to be tested (e.g., a solution of KCl) to the external buffer.
-
If the ionophore transports the cation into the vesicle, it will quench the calcein fluorescence.
-
Monitor the decrease in fluorescence over time to determine the rate of ion transport.
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the rate of ion influx.
-
Compare the rates with different cations to determine ion selectivity.
-
The workflow for this assay is depicted below.
Downstream Cellular Effects and Therapeutic Implications
The disruption of ion homeostasis by this compound can trigger a cascade of downstream events that contribute to its biological effects.
-
Anticoccidial Activity: Coccidian parasites, such as Eimeria, are highly sensitive to disruptions in ion gradients. The ionophoric action of this compound is thought to be the primary mechanism for its efficacy in controlling coccidiosis in poultry.[7]
-
Antimalarial Activity: The malaria parasite, Plasmodium falciparum, also relies on strict control of intracellular ion concentrations for its survival and replication.[8] By disrupting these gradients, this compound can inhibit parasite growth.[][9] The mechanism is believed to be similar to that of other ionophores that have shown promise as antimalarial agents.[9]
-
NLRP3 Inflammasome Activation: While not directly studied for this compound, its close analog nigericin is a potent activator of the NLRP3 inflammasome.[10][11] This activation is triggered by the efflux of intracellular potassium. It is plausible that this compound could have similar immunomodulatory effects, a possibility that warrants further investigation.
The signaling pathway for NLRP3 inflammasome activation by potassium efflux is shown below.
Conclusion
This compound's mechanism of action is rooted in its identity as a polyether ionophore, which disrupts essential cation gradients across cellular membranes. While specific data on its ion selectivity and transport kinetics are limited, its structural similarity to nigericin strongly suggests a K⁺/H⁺ antiport mechanism. This disruption of ion homeostasis underlies its documented anticoccidial and antimalarial activities. Further research is needed to fully elucidate the specific properties of this compound and to explore its potential therapeutic applications, particularly in the context of parasitic diseases and possibly as an immunomodulatory agent. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
- 1. This compound, a new polyether antibiotic. Production, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Assay to Evaluate Cation Transport of Ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticoccidial activity of alborixin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ionophores as Potent Anti-malarials: A Miracle in the Making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. invivogen.com [invivogen.com]
Abierixin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abierixin is a polyether antibiotic that was first isolated from the mycelium of a culture broth of the nigericin-producing Streptomyces albus (NRRL B-1865).[1] Structurally characterized by advanced spectrometric techniques, it exhibits a range of biological activities, most notably as an anticoccidial agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental methodologies for the study of polyether antibiotics are presented, and key pathways and workflows are visualized to support further research and development.
Chemical Structure and Properties
The chemical structure of this compound was elucidated using a combination of Fast Atom Bombardment/Mass Spectrometry/Mass Spectrometry (FAB/MS/MS), Chemical Ionization/Mass Spectrometry/Mass Spectrometry (CI/MS/MS), and both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It is a complex molecule belonging to the polyether class of antibiotics, characterized by multiple cyclic ether functionalities.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₄₀H₆₈O₁₁ | BOC Sciences |
| Molecular Weight | 724.96 g/mol | BOC Sciences |
| CAS Number | 100634-16-0 | BOC Sciences |
| Appearance | Colorless Crystal | BOC Sciences |
| Melting Point | 83-85°C | BOC Sciences |
| Boiling Point | 801.3°C at 760 mmHg | BOC Sciences |
| Density | 1.18 g/cm³ | BOC Sciences |
Mechanism of Action: A Polyether Ionophore
This compound functions as an ionophore, a lipid-soluble molecule that can transport ions across biological membranes. Polyether antibiotics like this compound achieve this by forming a cage-like structure around a specific cation, shielding its charge and allowing it to pass through the hydrophobic lipid bilayer. This disrupts the natural ion gradients across the cell membrane, which are crucial for numerous cellular processes, leading to cell death. While the specific ion affinity of this compound is not explicitly detailed in the available literature, polyether antibiotics typically transport monovalent cations such as K⁺ and Na⁺.
The disruption of ion homeostasis can lead to a cascade of downstream effects, including changes in intracellular pH and calcium concentrations. The following diagram illustrates the general mechanism of action for a polyether ionophore like this compound.
Caption: General mechanism of a polyether ionophore like this compound.
Biological Activities
This compound has been reported to exhibit weak antimicrobial and ionophorous activities, with low toxicity.[1] Its most significant reported biological activity is its efficacy against coccidial infections.
Anticoccidial Activity
Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa. This compound has demonstrated good anticoccidial activity.[1] The mechanism of this activity is presumed to be its ionophoric properties, which are detrimental to the lifecycle of the Eimeria parasite.
The following diagram outlines a general experimental workflow for evaluating the in vivo anticoccidial efficacy of a compound like this compound in a chicken model.
Caption: Experimental workflow for in vivo anticoccidial activity assay.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces albus
-
Fermentation: Streptomyces albus (NRRL B-1865) is cultured in a suitable fermentation medium under optimal conditions for antibiotic production.
-
Mycelial Extraction: The mycelium is separated from the culture broth by filtration or centrifugation. The mycelial cake is then extracted with an organic solvent such as methanol (B129727) or acetone.
-
Solvent Partitioning: The organic extract is concentrated under reduced pressure and partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water. The antibiotic-containing organic phase is collected.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of a nonpolar to a polar solvent system (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate the components based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield the pure compound.
Structural Elucidation
-
Mass Spectrometry (FAB/MS/MS and CI/MS/MS):
-
Sample Preparation: A solution of the purified this compound is prepared in a suitable matrix (e.g., glycerol (B35011) for FAB).
-
Ionization: The sample is ionized using either Fast Atom Bombardment (FAB) or Chemical Ionization (CI).
-
MS/MS Analysis: The molecular ion is selected and subjected to collision-induced dissociation to generate fragment ions. The fragmentation pattern provides information about the molecular structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR):
-
Sample Preparation: A solution of purified this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are also performed to establish correlations between protons and carbons.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations are analyzed to determine the connectivity and stereochemistry of the molecule.
-
In Vivo Anticoccidial Activity Assay
-
Animals: Day-old broiler chickens are used for the study.
-
Housing: Chickens are housed in wire-floored cages to prevent reinfection from feces.
-
Experimental Design: Birds are randomly allocated to different groups: non-infected, non-treated; infected, non-treated; and infected, treated with various concentrations of this compound.
-
Infection: Chickens in the infected groups are orally inoculated with a known number of sporulated oocysts of a pathogenic Eimeria species.
-
Treatment: this compound is incorporated into the feed at desired concentrations and provided to the respective treatment groups.
-
Data Collection: Over a period of several days post-infection, data on body weight gain, feed intake, and mortality are recorded. Fecal samples are collected to determine the number of oocysts shed per gram of feces.
-
Lesion Scoring: At the end of the experiment, birds are euthanized, and the intestines are examined for lesions caused by the coccidial infection, which are scored on a standardized scale.
-
Efficacy Evaluation: The anticoccidial efficacy is determined by comparing the parameters of the treated groups with the infected, non-treated control group. The Anticoccidial Index (ACI) can be calculated based on these parameters.
Conclusion
This compound is a structurally complex polyether antibiotic with promising anticoccidial activity. Its mode of action as an ionophore provides a clear rationale for its biological effects. While further research is needed to fully elucidate its specific ion affinities and detailed mechanism of action in vivo, the information and methodologies presented in this guide provide a solid foundation for future studies aimed at developing this compound as a potential therapeutic agent in veterinary medicine. The continued investigation of natural products like this compound is crucial for the discovery of new and effective treatments for parasitic diseases.
References
Uncharted Territory: The Antimalarial Potential of Abierixin Against Plasmodium
A Technical Overview for Researchers and Drug Development Professionals
Executive Summary
While the direct antimalarial properties of the polyether antibiotic Abierixin against Plasmodium species have not been documented in publicly available scientific literature, its classification as a polyether ionophore places it within a class of compounds known for their significant antiplasmodial activity. This technical guide provides an in-depth overview of the known biological activities of this compound, the established antimalarial effects of related polyether ionophores, and the general experimental protocols used to assess such activity. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound as a novel antimalarial agent.
This compound: A Profile
This compound is a polyether antibiotic produced by Streptomyces albus NRRL B-1865.[1] Its discovery and initial characterization revealed weak antimicrobial and ionophorous activities, coupled with low toxicity and notable anticoccidial effects.[1] The primary focus of the initial research was on its role in the biosynthesis of nigericin (B1684572) and its activity against coccidian parasites.[1] To date, no studies have been published specifically investigating its efficacy against Plasmodium, the causative agent of malaria.
Polyether Ionophores: A Class with Proven Antimalarial Activity
The broader class of polyether antibiotics, to which this compound belongs, has demonstrated potent antimalarial properties.[2][3] These compounds function as ionophores, facilitating the transport of ions across biological membranes, thereby disrupting the crucial ion homeostasis within the parasite. Several studies have highlighted the in vitro and in vivo efficacy of various polyether ionophores against different strains of Plasmodium, including drug-resistant ones.
Mechanism of Action: Disrupting the Parasite's Internal Environment
The survival and proliferation of Plasmodium within human erythrocytes are critically dependent on maintaining a specific ionic balance across its plasma membrane and the membranes of its internal organelles. Polyether ionophores are thought to exert their antimalarial effect by inserting into these membranes and creating channels or acting as mobile carriers for specific cations, such as Na+, K+, and H+. This leads to a dissipation of essential ion gradients, causing a cascade of detrimental effects including:
-
Disruption of intracellular pH regulation.
-
Impairment of metabolic processes.
-
Inhibition of parasite development and replication.
The following diagram illustrates the generalized mechanism of action of an ionophore on a Plasmodium-infected erythrocyte.
Caption: Hypothetical mechanism of this compound action on a Plasmodium-infected erythrocyte.
Quantitative Data from Related Polyether Ionophores
While no quantitative data exists for this compound, the following table summarizes the in vitro antimalarial activity of other well-studied polyether ionophores against Plasmodium falciparum. This data is provided for comparative purposes and to highlight the potential potency of this class of compounds.
| Ionophore | P. falciparum Strain(s) | IC50 (nM) | Reference |
| Monensin | 3D7, Dd2 | 0.5 - 1.0 | |
| Salinomycin | 3D7, Dd2 | 22 - 40 | |
| Nigericin | 3D7, Dd2 | 1.8 - 1.9 | |
| X-206 | K1 (resistant), FCR3 (sensitive) | Potent (exact values not specified) |
Experimental Protocols for Antimalarial Drug Screening
To evaluate the potential antimalarial activity of this compound, a series of standard in vitro and in vivo assays would be required. The following outlines a general experimental workflow.
In Vitro Susceptibility Assays
The initial step involves determining the 50% inhibitory concentration (IC50) of the compound against cultured P. falciparum.
-
Plasmodium falciparum Culture: Asexual erythrocytic stages of chloroquine-sensitive and chloroquine-resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes.
-
Drug Dilution: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.
-
Incubation: Synchronized ring-stage parasites are incubated with the various drug concentrations for a full growth cycle (typically 48-72 hours).
-
Growth Inhibition Assessment: Parasite growth is quantified using methods such as:
-
Microscopy: Giemsa-stained thin blood smears are examined to determine parasitemia.
-
SYBR Green I-based fluorescence assay: This dye intercalates with DNA, and the fluorescence intensity is proportional to the number of parasites.
-
[3H]-hypoxanthine incorporation assay: Measures the incorporation of radiolabeled hypoxanthine (B114508) into parasite nucleic acids.
-
-
IC50 Determination: The results are used to generate a dose-response curve, from which the IC50 value is calculated.
Caption: General workflow for in vitro antimalarial susceptibility testing.
In Vivo Efficacy Studies
Promising in vitro results would be followed by in vivo studies using a rodent model of malaria, such as Plasmodium berghei in mice.
-
Animal Model: Mice are infected with P. berghei.
-
Drug Administration: this compound is administered to the infected mice at various doses, typically via oral or intraperitoneal routes.
-
Four-Day Suppressive Test (Peter's Test): Treatment is initiated shortly after infection and continued for four days to assess the compound's ability to suppress parasite proliferation.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of blood smears. Other parameters such as survival time, body weight, and packed cell volume are also recorded.
-
Efficacy Assessment: The percentage of parasitemia suppression is calculated relative to an untreated control group.
Future Directions and Conclusion
The classification of this compound as a polyether ionophore strongly suggests its potential as an antimalarial agent. However, a comprehensive evaluation of its efficacy and mechanism of action against Plasmodium species is required. Future research should focus on:
-
In vitro and in vivo studies: To determine the IC50 and effective dose of this compound against various Plasmodium strains.
-
Mechanism of action studies: To elucidate the specific ion transport pathways disrupted by this compound in the parasite.
-
Toxicity and selectivity studies: To assess the therapeutic window and safety profile of this compound.
-
Structural activity relationship studies: To potentially modify the this compound structure to enhance its antimalarial activity and reduce toxicity.
References
- 1. This compound, a new polyether antibiotic. Production, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent antimalarial activities of polyether antibiotic, X-206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionophores as Potent Anti-malarials: A Miracle in the Making - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Ionophorous Activity of Abierixin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abierixin is a polyether antibiotic produced by Streptomyces albus. Like other members of the polyether class, it is known to exhibit ionophorous activity, a property that enables it to transport ions across lipid membranes. This capability is central to its biological effects, including its noted anticoccidial and weak antimicrobial activities.[1] This technical guide provides a comprehensive overview of the core principles underlying the ionophorous activity of this compound, placed within the broader context of polyether ionophores. Due to the limited publicly available quantitative data specific to this compound, this document focuses on the established mechanisms of action for this class of molecules and details the standard experimental protocols used to characterize their ion-carrying capabilities.
Introduction to this compound and Polyether Ionophores
This compound is a naturally occurring polyether antibiotic discovered in the mycelium of Streptomyces albus NRRL B-1865.[1] Structurally, polyether ionophores are characterized by a backbone of multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, a free carboxyl group, and numerous oxygen-containing functional groups.[1] These molecules are lipophilic, allowing them to readily insert into cellular membranes.[2][3] Their unique architecture creates a polar interior and a nonpolar exterior, enabling them to form stable complexes with cations and facilitate their transport across otherwise impermeable lipid bilayers. This disruption of transmembrane ion gradients is the primary mechanism behind their biological activity.
Mechanism of Ionophorous Activity
The ionophorous activity of carboxyl polyether antibiotics like this compound is primarily understood as a carrier-mediated transport mechanism. This process involves the ionophore complexing with a cation on one side of a membrane, diffusing across the lipid bilayer, and releasing the cation on the other side.
The generally accepted mechanism for cation transport by polyether ionophores can be visualized as follows:
Caption: Proposed carrier mechanism for this compound-mediated cation transport.
This process can be broken down into the following key steps:
-
Complexation: At the membrane-extracellular interface, the deprotonated carboxyl group of this compound coordinates with a cation (M+). The rest of the molecule wraps around the cation, shielding its charge with its oxygen atoms.
-
Diffusion: The resulting neutral, lipid-soluble complex diffuses across the lipid bilayer down the cation's concentration gradient.
-
Decomplexation and Protonation: At the membrane-intracellular interface, the complex releases the cation into the cytoplasm. The ionophore is then protonated by a cytoplasmic proton (H+), regenerating the neutral form of the this compound molecule.
-
Return Diffusion: The neutral, protonated this compound molecule diffuses back across the membrane to the extracellular interface, ready to bind another cation.
This electroneutral exchange of a cation for a proton dissipates the transmembrane ion concentration gradients, which can lead to cell death.
Quantitative Analysis of Ionophorous Activity
While specific quantitative data for this compound is scarce in the literature, a comprehensive analysis of a novel ionophore would typically involve determining its transport efficiency and cation selectivity. The following tables outline the types of data that would be generated through standard experimental protocols.
Table 1: Cation Transport Rates This table would summarize the efficiency of this compound in transporting various cations across a model membrane, typically measured in a U-tube experiment.
| Cation | Transport Rate (mol/s) | Relative Transport Rate (%) |
| Li⁺ | Data not available | Data not available |
| Na⁺ | Data not available | Data not available |
| K⁺ | Data not available | Data not available |
| Rb⁺ | Data not available | Data not available |
| Cs⁺ | Data not available | Data not available |
| Mg²⁺ | Data not available | Data not available |
| Ca²⁺ | Data not available | Data not available |
Table 2: Potentiometric Selectivity Coefficients This table would present the preference of this compound for certain cations over others, as determined by potentiometric measurements using ion-selective electrodes. The selectivity coefficient (Kpot A,B) indicates the preference of the ionophore for the primary ion A over an interfering ion B.
| Primary Ion (A) | Interfering Ion (B) | Log(Kpot A,B) |
| K⁺ | Na⁺ | Data not available |
| K⁺ | Li⁺ | Data not available |
| K⁺ | Ca²⁺ | Data not available |
| Na⁺ | K⁺ | Data not available |
| Ca²⁺ | Mg²⁺ | Data not available |
Table 3: Complex Stability Constants This table would show the strength of the complex formed between this compound and various cations, often determined using spectroscopic methods. A higher stability constant indicates a stronger interaction.
| Cation | Solvent | Stability Constant (K) |
| Na⁺ | Methanol | Data not available |
| K⁺ | Methanol | Data not available |
| Ca²⁺ | Methanol | Data not available |
Experimental Protocols
The characterization of an ionophore's activity relies on a suite of established biophysical techniques. Below are detailed, generalized protocols for key experiments.
U-Tube Transport Experiment
This method directly measures the movement of cations across a bulk liquid membrane mediated by the ionophore.
Caption: Workflow for a U-tube cation transport experiment.
Methodology:
-
Preparation of Phases:
-
Source Aqueous Phase: Prepare a buffered aqueous solution containing a known concentration of the cation(s) to be tested (e.g., 1.0 M KCl).
-
Receiving Aqueous Phase: Prepare a buffered aqueous solution without the test cation(s).
-
Organic Phase: Dissolve this compound in an immiscible organic solvent like chloroform or n-octane to a specified concentration (e.g., 1 mM).
-
-
Experimental Setup:
-
A U-shaped glass tube is filled with the organic phase at the bottom, creating a liquid membrane that separates the two arms of the tube.
-
The source aqueous phase is carefully layered on top of the organic phase in one arm of the U-tube.
-
The receiving aqueous phase is similarly layered in the other arm.
-
-
Transport and Sampling:
-
The entire apparatus is stirred at a constant rate and temperature.
-
Aliquots are taken from the receiving phase at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Quantification:
-
The concentration of the cation in the aliquots is determined using a suitable analytical technique, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
-
The transport rate is calculated from the increase in cation concentration in the receiving phase over time.
-
Potentiometric Selectivity Measurement
This technique uses ion-selective electrodes (ISEs) to determine the preference of the ionophore for one cation over another.
Methodology:
-
Membrane Preparation:
-
An ion-selective membrane is prepared by dissolving the ionophore (this compound), a plasticizer (e.g., dioctyl sebacate), and a polymer matrix (e.g., PVC) in a volatile solvent like tetrahydrofuran.
-
The solution is poured into a casting ring and the solvent is allowed to evaporate slowly, leaving a thin, flexible membrane.
-
-
Electrode Assembly:
-
A small disc is cut from the membrane and mounted in an ISE body.
-
The electrode is filled with an internal reference solution containing a fixed concentration of the primary ion (e.g., 0.1 M KCl). An internal reference electrode (e.g., Ag/AgCl) is immersed in this solution.
-
-
Measurement (Fixed Interference Method):
-
The ISE and an external reference electrode are placed in a solution containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl).
-
The potential is allowed to stabilize and is recorded.
-
Aliquots of a stock solution of the primary ion (e.g., 1.0 M KCl) are incrementally added to the solution.
-
The potential is recorded after each addition, once the reading stabilizes.
-
-
Calculation:
-
The potentiometric selectivity coefficient (Kpot A,B) is calculated from the intersection of the response curves for the primary and interfering ions, using the Nicolsky-Eisenman equation.
-
Spectroscopic Analysis of Complexation
Spectroscopic techniques, such as UV-Vis or fluorescence spectroscopy, can be used to study the formation of the ionophore-cation complex and determine its stability constant.
Methodology:
-
Preparation of Solutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
Stock solutions of various cation salts (e.g., NaCl, KCl, CaCl2) are prepared in the same solvent.
-
-
Titration:
-
A solution of this compound at a fixed concentration is placed in a cuvette.
-
The initial absorbance or fluorescence spectrum is recorded.
-
Small aliquots of a cation stock solution are incrementally added to the cuvette.
-
The spectrum is recorded after each addition, allowing time for equilibration.
-
-
Data Analysis:
-
Changes in the spectrum (e.g., a shift in the absorption maximum or an increase/decrease in fluorescence intensity) indicate complex formation.
-
The stability constant (K) of the complex is determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
-
Conclusion
References
The Abierixin Biosynthesis Pathway in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abierixin (B217347), a polyether antibiotic, is a natural product of significant interest due to its biological activities. It is primarily produced by strains of Streptomyces, notably Streptomyces albus NRRL B-1865 and Streptomyces sp. DSM4137, often as a co-metabolite with the structurally similar compound, nigericin (B1684572).[1][2][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, leveraging the well-studied nigericin biosynthetic machinery as a foundational model. The genetic and enzymatic basis for this compound production is detailed, alongside relevant experimental protocols and a proposed biosynthetic scheme.
Introduction
Polyether ionophores, such as this compound and nigericin, are a class of secondary metabolites produced by various bacteria, particularly those of the genus Streptomyces. These compounds are characterized by their ability to form stable complexes with metal cations and transport them across lipid membranes, leading to a range of biological effects, including antimicrobial and anticoccidial activities.[2] this compound's biosynthesis is intricately linked to that of nigericin, with studies showing that the deletion of the nigericin biosynthetic gene cluster (BGC) eliminates the production of both compounds.[1][4] This guide will, therefore, discuss the this compound pathway in the context of the nigericin BGC.
The this compound/Nigericin Biosynthetic Gene Cluster
The biosynthesis of this compound is directed by a Type I polyketide synthase (PKS) system, encoded within a dedicated gene cluster. The nigericin BGC from Streptomyces sp. DSM4137 serves as the reference for understanding this compound synthesis. Deletion of this entire gene cluster has been experimentally shown to abolish the production of both nigericin and this compound.[1][4]
Organization of the Biosynthetic Gene Cluster
The nigericin BGC is comprised of a set of genes encoding the PKS enzymes, as well as tailoring enzymes responsible for post-PKS modifications, regulation, and export. A key feature of this cluster is the presence of genes for an unusual ketosynthase-like protein (KSX) and a discrete acyl carrier protein (ACPX), which are proposed to be involved in the oxidative cyclization of the polyketide chain.[4]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the assembly of a linear polyketide chain by the PKS modules, followed by oxidative cyclization and tailoring reactions. The pathway is largely shared with that of nigericin, with this compound likely representing a shunt product or an intermediate.
Polyketide Chain Assembly
The linear polyketide precursor of this compound is assembled from acetate (B1210297) and propionate (B1217596) extender units, a common mechanism for polyketide biosynthesis.[5] The modular nature of the Type I PKS dictates the sequence of these building blocks.
Oxidative Cyclization and Tailoring
Following the formation of the linear polyketide, a series of cyclization reactions occur to form the characteristic polyether rings. This process is thought to involve epoxidation of double bonds within the chain, followed by ring closure. The final steps in the pathway likely involve hydroxylations and other modifications by tailoring enzymes. The structural difference between this compound and nigericin lies in the final tailoring steps. It has been proposed that the final step in nigericin biosynthesis is the hydroxylation of grisorixin (B1215602).[3] this compound, being structurally very similar, is likely a product of a related, but slightly divergent, series of post-PKS modifications.
Visualization of the Proposed Pathway
The following diagram illustrates the proposed logical flow of the this compound/nigericin biosynthetic pathway.
Experimental Protocols
Detailed experimental protocols for the direct study of this compound biosynthesis are not extensively published. However, methodologies used in the investigation of the closely related nigericin pathway are directly applicable.
Gene Cluster Deletion
The deletion of the entire nigericin BGC from Streptomyces sp. DSM4137 was a key experiment confirming its role in both nigericin and this compound production.[1] This is typically achieved through homologous recombination.
Protocol Outline:
-
Construct Design: A deletion cassette is constructed containing flanking regions homologous to the areas upstream and downstream of the target gene cluster, along with a selectable marker (e.g., an apramycin (B1230331) resistance gene).
-
Vector Introduction: The construct is introduced into the Streptomyces host strain via conjugation from a donor E. coli strain (e.g., ET12567/pUZ8002).
-
Selection of Exconjugants: Exconjugants are selected on media containing the appropriate antibiotics (e.g., apramycin and nalidixic acid).
-
Screening for Double Crossover Events: Colonies are screened for the loss of the vector backbone and the integration of the deletion cassette, resulting in the removal of the target gene cluster. This is often done by replica plating to identify antibiotic-sensitive colonies.
-
Confirmation: The deletion is confirmed by PCR analysis and subsequent analysis of secondary metabolite production by HPLC-MS.
Culture Conditions and Extraction of this compound
This compound has been successfully isolated from the mycelium of Streptomyces albus NRRL B-1865.[2]
Culture and Fermentation:
-
Strain: Streptomyces albus NRRL B-1865 or Streptomyces sp. DSM4137.
-
Medium: Various fermentation media can be used. For example, a seed medium could consist of glucose, soybean meal, and corn steep liquor, while a production medium might contain starch, soybean meal, and various salts.
-
Incubation: Cultures are typically grown at 28-30°C with shaking for several days.
Extraction and Purification:
-
Mycelium Separation: The culture broth is centrifuged or filtered to separate the mycelium from the supernatant.
-
Solvent Extraction: The mycelium is extracted with organic solvents such as acetone (B3395972) or methanol.[2]
-
Purification: The crude extract is then subjected to chromatographic purification steps, which may include column chromatography (e.g., silica (B1680970) gel) and high-performance liquid chromatography (HPLC) to yield pure this compound.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the identification and characterization of the this compound biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new polyether antibiotic. Production, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic study on the polyether carboxylic antibiotic, nigericin production and biohydroxylation of grisorixin by nigericin-producing Streptomyces hygroscopicus NRRL B-1865 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into polyether biosynthesis from analysis of the nigericin biosynthetic gene cluster in Streptomyces sp. DSM4137 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abyssomicin Biosynthesis: Formation of an Unusual Polyketide, Antibiotic-Feeding Studies and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Symbiotic Biosynthesis of Abierixin and Nigericin: A Deep Dive into a Shared Polyether Pathway
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the intricate biosynthetic relationship between the polyether antibiotics Abierixin and Nigericin (B1684572).
This whitepaper delves into the core molecular mechanisms governing the co-production of this compound and Nigericin, two closely related and medicinally significant polyether ionophores. It is now firmly established that these compounds arise from a shared biosynthetic pathway, a fact underscored by the complete abolishment of both molecules upon the deletion of the nigericin biosynthetic gene cluster. This guide provides an in-depth analysis of their interconnected biosynthesis, supported by quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding for research and development applications.
Core Biosynthetic Pathway and Divergence
This compound and Nigericin are complex polyketides produced by several species of Streptomyces, including Streptomyces hygroscopicus and Streptomyces albus. Their biosynthesis is a multi-step enzymatic process orchestrated by a modular polyketide synthase (PKS) system encoded by the nigericin biosynthetic gene cluster (nig BGC).
The biosynthesis initiates with the assembly of a linear polyketide chain from precursor units. This linear intermediate undergoes a series of cyclization reactions, catalyzed by epoxide hydrolases, to form the characteristic polyether rings. A key late-stage intermediate in this pathway is Grisorixin.
The final step in the formation of Nigericin is the hydroxylation of Grisorixin. This critical transformation is catalyzed by a specific hydroxylase enzyme within the biosynthetic pathway.
The formation of this compound is intricately linked to this pathway. While not a direct precursor to Nigericin, evidence suggests that this compound is a shunt product, diverging from the main biosynthetic route. This divergence likely occurs from a common intermediate before the final hydroxylation step that yields Nigericin. Transformation experiments with S. hygroscopicus have shown that this compound is not converted to Nigericin, supporting the hypothesis of it being a terminal product of a branch in the pathway.
Quantitative Production Analysis
The relative production of Nigericin and this compound can vary depending on the producing strain and fermentation conditions. The following table summarizes reported production yields of Nigericin under optimized conditions. While specific comparative yields for this compound are less commonly reported, it is generally produced at lower levels than Nigericin.
| Producing Organism | Fermentation Conditions | Nigericin Yield (mg/L) | Reference |
| Streptomyces youssoufiensis SF10 | Solid State Fermentation (SSF), d-glucose, pH 7, 14 days at 30°C | 490 | [1] |
| Streptomyces hygroscopicus (mutant A-19) | - | 318 | [1] |
| Streptomyces albus NRRL B-1865 | - | ~100 | [1] |
| Streptomyces sp. DASNCL-29 | Optimized fermentative protocol | ~500 | [2] |
| Streptomyces malaysiensis F913 (nigR overexpression) | Liquid Gause's medium, 168 h at 28°C | 560 | [3] |
Experimental Protocols
Gene Cluster Deletion in Streptomyces
This protocol describes a general method for gene cluster deletion in Streptomyces using a temperature-sensitive plasmid like pKC1139, which is applicable for deleting the nig BGC.
1. Construction of the Gene Knockout Plasmid:
- Amplify ~1.5-2 kb DNA fragments homologous to the regions upstream and downstream of the nig gene cluster from the genomic DNA of the producing Streptomyces strain.
- Clone these homologous arms into the temperature-sensitive vector pKC1139 on either side of a selectable marker (e.g., apramycin (B1230331) resistance).
- Transform the resulting construct into E. coli for plasmid propagation and verification by restriction digestion and sequencing.
2. Conjugation into Streptomyces:
- Introduce the knockout plasmid into the recipient Streptomyces strain via intergeneric conjugation from an appropriate E. coli donor strain (e.g., ET12567/pUZ8002).
- Select for exconjugants on a suitable medium containing an antibiotic corresponding to the resistance marker on the plasmid (e.g., apramycin) and an antibiotic to counter-select the E. coli donor (e.g., nalidixic acid).
- Incubate at a permissive temperature (e.g., 30°C) to allow for plasmid replication and single-crossover homologous recombination.
3. Selection for Double Crossover Events:
- Culture the single-crossover mutants under non-selective conditions at a non-permissive temperature (e.g., 39°C) to induce the loss of the integrated plasmid.
- Plate the culture onto a non-selective medium to obtain individual colonies.
- Screen for colonies that have lost the antibiotic resistance marker, indicating a double crossover event has occurred, resulting in the deletion of the gene cluster.
4. Verification of Gene Deletion:
- Confirm the deletion of the nig BGC by PCR using primers flanking the deleted region and internal to the cluster.
- Further verify the deletion by Southern blot analysis of genomic DNA.
- Analyze the culture broth of the mutant strain by HPLC to confirm the abolishment of this compound and Nigericin production.
HPLC Analysis of this compound and Nigericin
This protocol outlines a method for the separation and quantification of this compound and Nigericin from Streptomyces culture extracts.
1. Sample Preparation:
- Extract the Streptomyces culture broth (supernatant and mycelium) with an equal volume of ethyl acetate.
- Evaporate the organic solvent to dryness under reduced pressure.
- Redissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
2. HPLC Conditions:
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% trifluoroacetic acid (TFA).
- Gradient Program: Start with a suitable ratio of methanol and water, and gradually increase the methanol concentration over the run time to elute the compounds. A typical gradient might be from 60% methanol to 100% methanol over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection:
- UV/Vis: Monitor at a suitable wavelength (e.g., 210 nm).
- Evaporative Light Scattering Detector (ELSD): This is particularly useful for quantifying compounds like polyethers that lack a strong chromophore.
- Quantification: Generate a standard curve using purified standards of this compound and Nigericin to quantify their concentrations in the extracts.
NMR Spectroscopy for Structural Elucidation
This protocol provides a general guideline for the NMR analysis of this compound and Nigericin.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Experiments:
- 1D NMR:
- ¹H NMR: To determine the proton chemical shifts and coupling constants.
- ¹³C NMR: To identify the number and types of carbon atoms.
- 2D NMR:
- COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations and identify spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
3. Data Analysis:
- Process the NMR data using appropriate software.
- Assign all proton and carbon signals based on the 1D and 2D NMR spectra to confirm the structures of this compound and Nigericin.
Visualizing the Biosynthetic Landscape
To further elucidate the relationships within the this compound and Nigericin biosynthetic pathway, the following diagrams, generated using the DOT language, provide a visual representation of the key steps and experimental workflows.
Caption: Proposed biosynthetic pathway of Nigericin and this compound.
Caption: Experimental workflow for studying this compound and Nigericin biosynthesis.
Conclusion
The biosynthesis of this compound and Nigericin offers a fascinating example of how complex natural products with distinct biological activities can originate from a single, shared enzymatic assembly line. Understanding the intricacies of this pathway, particularly the branch point leading to this compound and the kinetics of the key enzymes, is paramount for harnessing these molecules for therapeutic and biotechnological applications. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and manipulate this remarkable biosynthetic machinery.
References
- 1. Enhanced Production and Quantitative Evaluation of Nigericin from the Algerian Soil-Living Streptomyces youssoufiensis SF10 Strain | MDPI [mdpi.com]
- 2. Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Pathway-Specific Regulator NigR for High Yield Production of Nigericin in Streptomyces malaysiensis F913 [mdpi.com]
Spectroscopic and Methodological Insights into the Polyether Antibiotic Abierixin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abierixin is a polyether antibiotic that was first isolated from the mycelium of a nigericin-producing strain of Streptomyces albus (NRRL B-1865). Its discovery and structural elucidation were pivotal in understanding the diversity of polyether antibiotics. The characterization of this compound was accomplished through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This technical guide synthesizes the available information on the spectroscopic data and the experimental methodologies employed in the characterization of this compound.
While the primary research article detailing the complete spectroscopic data is not widely accessible, this guide provides a summary of the methodologies used and a generalized overview of the expected data based on the abstract of the foundational study.
Spectroscopic Data of this compound
The definitive structural analysis of this compound was conducted using a suite of spectroscopic methods.[1] The abstract of the primary publication indicates that the following techniques were instrumental in determining its complex structure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) were employed to elucidate the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS) : Fast Atom Bombardment tandem mass spectrometry (FAB/MS/MS) and Chemical Ionization tandem mass spectrometry (CI/MS/MS) were utilized to determine the molecular weight and fragmentation pattern of this compound, providing crucial information about its connectivity.[1]
Due to the inaccessibility of the full research article, the specific chemical shifts (δ), coupling constants (J), and mass-to-charge ratios (m/z) for this compound cannot be presented in tabular format at this time.
Experimental Protocols
The following is a generalized description of the experimental workflow for the isolation and characterization of this compound, as inferred from the available scientific literature.
Isolation and Purification of this compound
-
Fermentation: The nigericin-producing strain of Streptomyces albus (NRRL B-1865) was cultured in a suitable fermentation broth.
-
Extraction: The mycelium was harvested from the culture broth, and this compound was extracted using organic solvents.
-
Purification: The crude extract was subjected to a series of chromatographic purification steps, including column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.[1]
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: A purified sample of this compound was dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer. Standard pulse sequences were likely used to obtain one-dimensional spectra.
-
-
Mass Spectrometry:
-
Sample Introduction: The purified this compound sample was introduced into the mass spectrometer.
-
Ionization: Fast Atom Bombardment (FAB) and Chemical Ionization (CI) were used as the ionization techniques.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, fragmentation of the molecular ion was induced, and the resulting daughter ions were analyzed.
-
Experimental Workflow for this compound Characterization
The logical flow from the production of this compound to its structural elucidation can be visualized as follows:
References
Abierixin: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the polyether antibiotic Abierixin, targeting researchers, scientists, and professionals in drug development. This document consolidates available data on its chemical properties, biological activities, and methodologies for its study.
Core Data Summary
This compound is a polyether antibiotic with established anticoccidial and weak antimicrobial and ionophorous activities. The fundamental quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 100634-16-0 | N/A |
| Molecular Weight | 724.96 g/mol | N/A |
| Molecular Formula | C40H68O11 | N/A |
Experimental Protocols
Isolation and Purification of this compound
This compound was first isolated from the mycelium of a nigericin-producing strain of Streptomyces albus (NRRL B-1865). The general procedure for its extraction and purification involves a multi-step process combining solvent extraction and chromatographic techniques.[1]
1. Fermentation and Mycelium Collection:
-
Streptomyces albus is cultured in a suitable fermentation broth to encourage the production of secondary metabolites, including this compound.
-
The mycelium is harvested from the culture broth by filtration or centrifugation.
2. Extraction:
-
The collected mycelium is extracted with organic solvents to solubilize this compound and other lipophilic compounds.[1]
3. Chromatographic Purification:
-
The crude extract is subjected to column chromatography for initial purification.[1]
-
Further purification to obtain high-purity this compound is achieved through High-Performance Liquid Chromatography (HPLC).[1]
Evaluation of Anticoccidial Activity
The anticoccidial properties of this compound have been demonstrated in chickens infected with Eimeria tenella.[2] A general protocol for such an evaluation is as follows:
1. Animal Model:
-
Day-old broiler chickens are typically used as the animal model.
-
The chickens are housed in a controlled environment and provided with a standard diet.
2. Infection:
-
At a specified age (e.g., 14 days), chickens are orally inoculated with a suspension of sporulated Eimeria tenella oocysts to induce coccidiosis.
3. Treatment:
-
The experimental group receives this compound mixed into their feed at a specific concentration (e.g., 40 ppm).
-
Control groups include an infected, untreated group and a non-infected, untreated group.
4. Data Collection and Analysis:
-
Parameters such as mortality rate, body weight gain, and fecal oocyst shedding are monitored.
-
At the end of the experimental period, post-mortem examinations may be conducted to assess intestinal lesion scores.
-
The efficacy of this compound is determined by comparing the outcomes in the treated group to the control groups.
Mechanism of Action
As a polyether antibiotic, this compound functions as an ionophore. The general mechanism of action for this class of compounds involves the transport of cations across biological membranes. This process disrupts the natural ion gradients essential for cellular function, leading to cell death.
Polyether ionophores like this compound typically form a lipophilic complex with a cation, facilitating its transport across the lipid bilayer of the cell membrane. This transport is often an electroneutral process, where the ionophore exchanges a cation (like K+) for a proton (H+), thereby dissipating both the cation and pH gradients. This disruption of ion homeostasis ultimately leads to osmotic swelling and cell lysis.
While the specific signaling pathways affected by this compound have not been elucidated, its ionophoric activity suggests that it would impact numerous cellular processes that are dependent on ion gradients, such as nutrient transport, pH homeostasis, and membrane potential. Further research is required to identify specific downstream signaling cascades that are modulated by this compound's disruption of ion balance.
References
Methodological & Application
Application Notes & Protocols: Extraction of Abierixin from Streptomyces albus Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Abierixin is a polyether antibiotic produced by the bacterium Streptomyces albus.[1] This document provides a detailed protocol for the extraction and purification of this compound from S. albus cultures, based on established methodologies for secondary metabolite isolation from this species. The protocol is designed to be a comprehensive guide for researchers aiming to isolate and study this compound.
I. Culture of Streptomyces albus
Optimal production of this compound is contingent on providing ideal culture conditions for Streptomyces albus. The following table summarizes the recommended parameters for robust growth and metabolite production.
Table 1: Optimal Culture Conditions for Streptomyces albus
| Parameter | Recommended Value | Notes |
|---|---|---|
| Strain | Streptomyces albus NRRL B-1865 | Known producer of this compound.[1] |
| Culture Medium | GYM Streptomyces Medium or Starch Casein Nitrate Broth | Commonly used for Streptomyces cultivation.[2][3] |
| Temperature | 28-30°C | Promotes optimal growth and metabolite synthesis.[4][5][6] |
| pH | 7.0 | Neutral pH is ideal for S. albus growth.[4] |
| Incubation Time | 7 days | Sufficient time for biomass and secondary metabolite accumulation.[4] |
| Agitation | 180-200 rpm | Ensures adequate aeration and nutrient distribution in liquid culture.[5][7] |
| Carbon Source | Glucose (15-20 g/L) | Preferred carbon source for antibiotic production.[4] |
| Nitrogen Source | Cysteine | Effective nitrogen source for this species.[4] |
II. Experimental Protocol: this compound Extraction and Purification
This protocol details the steps for extracting this compound from the mycelium of S. albus and its subsequent purification.
A. Fermentation and Biomass Collection:
-
Inoculate a suitable liquid medium (e.g., GYM Streptomyces Medium) with a spore suspension or a vegetative inoculum of Streptomyces albus.
-
Incubate the culture flasks on a rotary shaker at 28-30°C and 180-200 rpm for 7 days.[4][5][7]
-
After incubation, separate the mycelial biomass from the culture broth by centrifugation at 10,000 x g for 15-20 minutes at 4°C.[3][6]
-
Decant the supernatant and wash the mycelial pellet with distilled water to remove residual medium components.
-
Lyophilize or air-dry the mycelial biomass to obtain a constant dry weight.
B. Extraction of Crude this compound:
-
Grind the dried mycelium to a fine powder to increase the surface area for solvent extraction.
-
Suspend the powdered mycelium in an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[1][3][6] A common starting ratio is 1:10 (w/v) of biomass to solvent.
-
Agitate the suspension at room temperature for several hours or overnight to ensure thorough extraction.
-
Separate the solvent extract from the mycelial debris by filtration or centrifugation.
-
Repeat the extraction process with fresh solvent to maximize the yield of the crude extract.
-
Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
C. Purification of this compound:
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a silica (B1680970) gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for instance, a hexane-ethyl acetate gradient.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions from column chromatography using reversed-phase HPLC.[1]
-
A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) or methanol.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
D. Structural Confirmation: The identity and purity of the extracted this compound can be confirmed using the following analytical techniques:
-
Mass Spectrometry (MS): Techniques such as FAB/MS/MS and CI/MS/MS can be used to determine the molecular weight and fragmentation pattern.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure.[1]
III. Data Presentation
The following table is a template for presenting quantitative data from the this compound extraction and purification process.
Table 2: Quantitative Summary of this compound Extraction and Purification
| Step | Parameter | Value | Unit |
|---|---|---|---|
| Fermentation | Culture Volume | L | |
| Dry Mycelial Biomass | g | ||
| Extraction | Crude Extract Weight | g | |
| Extraction Yield | % (w/w of biomass) | ||
| Purification | Purified this compound Weight | mg | |
| Overall Yield | % (w/w of biomass) |
| | Purity (by HPLC) | | % |
IV. Visualizations
Workflow for this compound Extraction and Purification:
Caption: Workflow for the extraction and purification of this compound.
References
- 1. This compound, a new polyether antibiotic. Production, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces albus subsp. albus 80,614 | DSM 41398, ATCC 21838, KCC S-0703, FERM P-419, JCM 4703, CGMCC 4.5716, KCTC 9015, NBRC 107858 | BacDiveID:14967 [bacdive.dsmz.de]
- 3. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Identification and Characterization of a Streptomyces albus Strain and Its Secondary Metabolite Organophosphate against Charcoal Rot of Sorghum [mdpi.com]
- 7. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Anticoccidial Activity of Abierixin
Introduction
Coccidiosis, a parasitic disease of the intestinal tract, is caused by protozoa of the genus Eimeria. It poses a significant threat to the poultry industry, leading to substantial economic losses worldwide.[1] The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Abierixin, a polyether antibiotic, has demonstrated promising anticoccidial activity.[2] This application note provides a detailed protocol for evaluating the in vitro anticoccidial efficacy of this compound using a sporozoite invasion and replication inhibition assay in a Madin-Darby Bovine Kidney (MDBK) cell line.
This compound: A Polyether Ionophore
This compound is a polyether antibiotic, placing it in a class of compounds known for their ionophorous activity.[2] Like other polyether ionophores such as monensin (B1676710) and salinomycin, this compound's mechanism of action is presumed to involve the disruption of ion gradients across the parasite's cell membrane. This disruption leads to osmotic imbalance and ultimately, cell death. In vitro assays are crucial for the initial screening and determination of the effective concentration of new anticoccidial compounds like this compound before proceeding to more complex and costly in vivo studies.[3][4]
Experimental Protocol: In Vitro Anticoccidial Assay for this compound
This protocol details the materials and procedures for determining the inhibitory effect of this compound on the invasion and intracellular development of Eimeria tenella sporozoites in MDBK cells.
Materials
-
Test Compound: this compound (stock solution prepared in Dimethyl Sulfoxide - DMSO)
-
Parasite: Sporulated oocysts of Eimeria tenella
-
Cell Line: Madin-Darby Bovine Kidney (MDBK) cells
-
Positive Control: Monensin or Toltrazuril
-
Negative Control: Vehicle (DMSO)
-
Culture Media:
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
-
Reagents for Sporozoite Excystation:
-
Sodium hypochlorite (B82951) solution (e.g., 2.5%)
-
Trypsin solution
-
Bile salt solution
-
-
Assay Plates: 96-well flat-bottom cell culture plates
-
Equipment:
-
Laminar flow hood
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Plate reader for quantitative analysis (optional, for assays like MTT or LDH)
-
Procedure
1. Preparation of Eimeria tenella Sporozoites
-
Oocyst Sporulation: Freshly collected, unsporulated Eimeria tenella oocysts are incubated in a 2.5% potassium dichromate solution with aeration for 2-3 days to induce sporulation.
-
Oocyst Sterilization: Sporulated oocysts are washed and sterilized by incubation in a sodium hypochlorite solution on ice.
-
Sporozoite Excystation: The sterilized oocysts are subjected to mechanical disruption (e.g., grinding with glass beads) to release sporocysts. The sporocysts are then treated with a solution containing trypsin and bile salts to release the sporozoites.
-
Purification: Sporozoites are purified from the excystation mixture by passing them through a nylon wool column.
-
Quantification: The concentration of viable sporozoites is determined using a hemocytometer.
2. MDBK Cell Culture
-
MDBK cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
3. Sporozoite Invasion and Replication Inhibition Assay
-
Compound Preparation: A serial dilution of this compound is prepared in culture medium. The final concentrations should span a range appropriate for determining the 50% inhibitory concentration (IC50). A known anticoccidial, such as monensin, is used as a positive control, and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) is also included.
-
Infection: The confluent MDBK cell monolayers are washed, and freshly excysted E. tenella sporozoites are added to each well at a predetermined multiplicity of infection (e.g., 1-5 sporozoites per cell).
-
Treatment: Immediately after adding the sporozoites, the prepared dilutions of this compound, positive control, and negative control are added to the respective wells.
-
Incubation: The plates are incubated at 41°C in a 5% CO₂ atmosphere for 24 to 48 hours to allow for sporozoite invasion and development into trophozoites and schizonts.
4. Quantification of Inhibition
The inhibition of sporozoite invasion and replication can be assessed using several methods:
-
Microscopic Examination: The number of intracellular parasites (trophozoites and schizonts) in treated and control wells can be counted under an inverted microscope. The percentage of inhibition is calculated relative to the vehicle control.
-
Quantitative Polymerase Chain Reaction (qPCR): DNA is extracted from the infected cells, and qPCR is performed using primers specific for an Eimeria gene to quantify the parasite load.
-
MTT Assay: The viability of the host cells can be indirectly used to assess parasite proliferation, as extensive parasite replication can lead to host cell lysis.
Data Presentation
The quantitative data from the assay should be summarized in a table to facilitate comparison between different concentrations of this compound and the controls.
| Treatment Group | Concentration (µg/mL) | Parasite Count per Field (Mean ± SD) | Percent Inhibition (%) |
| Negative Control | 0 | 150 ± 12 | 0 |
| This compound | 1 | 110 ± 9 | 26.7 |
| 5 | 65 ± 7 | 56.7 | |
| 10 | 25 ± 4 | 83.3 | |
| 20 | 8 ± 2 | 94.7 | |
| Positive Control (Monensin) | 10 | 12 ± 3 | 92.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro anticoccidial assay for this compound.
Caption: Workflow for the in vitro anticoccidial assay of this compound.
Signaling Pathway of Ionophore Anticoccidials
The proposed mechanism of action for polyether ionophores like this compound involves the disruption of the parasite's cellular ion homeostasis.
Caption: Proposed mechanism of action for this compound as an ionophore.
References
- 1. Cultivating the endogenous life cycle of Eimeria tenella in chicken intestinal organoids | Parasitology | Cambridge Core [cambridge.org]
- 2. This compound, a new polyether antibiotic. Production, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
Application Notes and Protocols for Cytotoxicity Assay of Alborixin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for assessing the cytotoxic effects of Alborixin (B1207266), a potent anti-cancer agent, on various cancer cell lines. Alborixin, isolated from Streptomyces scabrisporus, has demonstrated significant antiproliferative activity by inducing apoptotic cell death.[1][2]
Introduction
Alborixin has emerged as a compound of interest in cancer research due to its cytotoxic efficacy against a range of human cancer cell lines.[1][3] Mechanistic studies reveal that Alborixin triggers apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[1] Furthermore, it has been shown to modulate the PTEN/AKT signaling pathway, a critical regulator of cell survival and proliferation. These application notes offer standardized protocols for evaluating Alborixin's cytotoxicity and elucidating its mechanism of action.
Data Presentation
Alborixin IC50 Values on Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Alborixin against a panel of human cancer cell lines, providing a clear comparison of its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Human Colon Carcinoma | 3.2 |
| MiaPaca-2 | Pancreatic Cancer | 7.2 |
| HL-60 | Promyelocytic Leukemia | 7.5 |
| PC-3 | Prostate Cancer | 8.1 |
| N2a | Neuroblastoma | 9.7 |
| MDA-MB-231 | Breast Cancer | 9.7 |
| A-549 | Lung Cancer | 11.5 |
| MCF-7 | Breast Cancer | 15.4 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability upon treatment with Alborixin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Alborixin
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Alborixin in complete culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of Alborixin. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow of an MTT-based cytotoxicity assay.
Proposed Signaling Pathway of Alborixin in Cancer Cells
Caption: Alborixin's proposed apoptotic signaling pathway.
References
Application Notes and Protocols for In Vitro Experiments with Abierixin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abierixin is a polyether antibiotic that, like other members of its class, is characterized by its hydrophobic nature. This property presents challenges for its use in aqueous-based in vitro experiments, such as cell culture assays. Proper preparation of this compound solutions is therefore critical for obtaining accurate and reproducible experimental results. These application notes provide a comprehensive guide to solubilizing this compound, preparing stock and working solutions, and suggest a general experimental workflow for its application in cell-based assays. Due to the limited availability of specific solubility data for this compound, this guide is based on best practices for handling hydrophobic compounds and the known properties of polyether ionophore antibiotics.
Data Presentation: Solubility and Working Concentrations
| Parameter | Recommendation | Details |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO), cell culture grade | DMSO is a powerful solvent for many hydrophobic compounds and is compatible with most cell culture assays at low final concentrations. |
| Secondary Solvents | Ethanol, 100% (cell culture grade) | An alternative to DMSO, though it may be more cytotoxic to some cell lines. |
| Aqueous Solubility | Expected to be very low | Due to its high calculated XLogP3 of 5.3, this compound is predicted to be poorly soluble in water and aqueous culture media. |
| Stock Solution Concentration | 1-10 mM (to be determined empirically) | Prepare a high-concentration stock solution in the chosen primary solvent. The maximum concentration should be determined by a solubility test. |
| Final Solvent Concentration in Media | ≤ 0.5% (v/v) for DMSO, ≤ 1% (v/v) for Ethanol | It is crucial to keep the final solvent concentration low to minimize cytotoxicity and other off-target effects. A solvent toxicity test is recommended.[1] |
| Working Concentration Range | To be determined by dose-response experiments | The effective concentration of this compound will be cell line and assay dependent. A broad range of concentrations should be tested initially. |
Experimental Protocols
Protocol for Determining this compound Solubility
Objective: To determine the maximum soluble concentration of this compound in a chosen solvent (e.g., DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small, measured volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source for any undissolved particles.
-
If the powder has completely dissolved, continue to add small, known volumes of this compound powder, vortexing thoroughly after each addition, until a saturated solution with visible precipitate is formed.
-
The maximum concentration at which no precipitate is visible is the approximate solubility limit.
Protocol for Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 725.0 g/mol )
-
DMSO, cell culture grade
-
Sterile conical tubes
-
Sterile syringe and 0.22 µm syringe filter
-
Sterile, amber cryovials for aliquoting
Procedure:
-
Based on the determined solubility, calculate the required mass of this compound to prepare a desired volume of stock solution (e.g., 10 mM). For 1 mL of a 10 mM stock solution, weigh out 7.25 mg of this compound.
-
In a sterile environment (e.g., a laminar flow hood), transfer the weighed this compound to a sterile conical tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the stability of this compound at elevated temperatures should be considered.
-
To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into single-use volumes in amber cryovials to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Preparation of Working Solutions and Cell Treatment
Objective: To dilute the this compound stock solution in cell culture medium for treating cells.
Materials:
-
Sterile this compound stock solution (from Protocol 2)
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Cell culture plates with seeded cells
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture experiment. Remember to account for the final volume in the well.
-
It is recommended to perform a serial dilution. First, prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium.
-
Then, add the appropriate volume of the intermediate dilution to the wells of your cell culture plate containing cells and medium to reach the final desired concentrations.
-
Always include a vehicle control, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to prepare the this compound working solutions.
-
Gently mix the plate after adding the working solutions and incubate for the desired experimental duration.
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Hypothetical signaling pathway for this compound as a polyether ionophore.
References
Application Note: Quantitative Determination of Abivertinib in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Abivertinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in human plasma. The protocol details a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Abivertinib is an irreversible EGFR tyrosine kinase inhibitor that has shown promise in the treatment of certain cancers. To support its clinical development and ensure patient safety, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the analysis of small molecule drugs like Abivertinib in complex biological fluids such as plasma. This document provides a detailed protocol for the determination of Abivertinib and its major metabolites, M7 and MII-6, in human plasma.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of Abivertinib and its metabolites from human plasma.
Protocol:
-
Condition an appropriate SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 200 µL of human plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A and B mixture (specific ratio depends on the initial gradient conditions) for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | Aquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[1] |
| Mobile Phase A | 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water[1] |
| Mobile Phase B | Methanol-acetonitrile (2:8, v/v) with 0.1% formic acid[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A suitable gradient is run to separate the analytes from matrix components. |
Mass Spectrometry
The analytes are detected using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Abivertinib Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| M7 | 490.2 | 405.1[1] |
| MII-6 | 476.2 | 391.1[1] |
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Table 2: Quantitative Performance of the LC-MS/MS Method for Abivertinib Metabolites
| Parameter | M7 | MII-6 |
| Linearity Range | 0.5 - 500 ng/mL[1] | 0.5 - 500 ng/mL[1] |
| Precision (RSD%) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | High | High[1] |
| Matrix Effect | Mild[1] | Mild[1] |
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Abivertinib.
Caption: Simplified signaling pathway of an EGFR inhibitor like Abivertinib.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative determination of Abivertinib and its metabolites in human plasma. The sample preparation is straightforward, and the analytical run time is short, making it well-suited for supporting clinical trials and pharmacokinetic research. The method's performance meets the stringent requirements for bioanalytical method validation.
References
Abierixin: Application Notes and Protocols for Researchers
Detailed Guidelines for the Preparation and Storage of Abierixin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a polyether antibiotic isolated from Streptomyces albus and Streptomyces hygroscopicus with demonstrated antimicrobial, anticoccidial, and antimalarial properties.[1] As a member of the ionophore class of antibiotics, this compound functions by transporting cations across biological membranes, thereby disrupting cellular ion homeostasis.[2][3] This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure stability and efficacy for in vitro and in vivo research applications.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C40H68O11 | PubChem |
| Molecular Weight | 725.0 g/mol | PubChem |
| Appearance | Crystalline solid | Inferred from related compounds |
| General Solubility | Lipid-soluble, sparingly soluble in aqueous buffers | [2][4] |
Preparation of this compound Stock Solution
Due to the lipophilic nature of polyether antibiotics, an organic solvent is required to prepare a stock solution. While specific solubility data for this compound is not widely published, protocols for the structurally similar polyether ionophore, Nigericin, provide a reliable reference. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are effective solvents for this class of compounds.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Preferred for high concentration stock solutions.
-
Ethanol (EtOH): A suitable alternative, particularly if DMSO is incompatible with the experimental system.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Pre-weighing: Accurately weigh 5 mg of lyophilized this compound powder.
-
Solvent Addition: To the 5 mg of this compound, add 689.7 μL of high-purity, sterile DMSO. This calculation is based on the molecular weight of 725.0 g/mol .
-
Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for the specific application (e.g., cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize contamination and degradation from repeated freeze-thaw cycles.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
Storage and Stability of this compound Stock Solutions
Proper storage is critical to maintain the biological activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | 4°C (desiccated) | Up to 24 months | |
| Stock Solution (in DMSO or EtOH) | -20°C | Up to 2 months | |
| Aqueous Working Solution | 4°C | Use within one day |
Key Storage Recommendations:
-
Light Protection: Although not explicitly stated for this compound, many antibiotics are light-sensitive. It is good practice to protect solutions from light by using amber tubes or wrapping tubes in foil.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.
-
Working Dilutions: Prepare working dilutions from the stock solution immediately before use. Due to the poor aqueous solubility of this compound, it is advisable to first dilute the stock in the appropriate cell culture medium or buffer and vortex well before adding to the experimental setup. Some precipitation may occur in the final medium but may not significantly affect the outcome.
Mechanism of Action: Ionophore Activity and Signaling Consequences
This compound, as a polyether ionophore, acts as a carrier to transport cations across lipid membranes, disrupting the natural ion gradients essential for cellular function. This disruption can trigger a cascade of downstream signaling events. While the specific ion preference of this compound is not definitively characterized in the available literature, related ionophores like Nigericin are known to exchange potassium (K+) for protons (H+), leading to changes in intracellular pH and membrane potential.
The influx of certain ions, such as calcium (Ca2+), or the efflux of others, like potassium (K+), can initiate various signaling pathways. For instance, the disruption of K+ homeostasis by Nigericin is a known activator of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines.
Generalized Signaling Pathway for a Cation Ionophore
References
- 1. This compound, a new polyether antibiotic. Production, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionophore - Wikipedia [en.wikipedia.org]
- 3. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Utilizing Abierixin in Dual-Drug Screening Assays
Introduction
Abierixin is a novel, highly selective inhibitor of the mTORC1 signaling complex, a critical regulator of cell growth, proliferation, and metabolism. The PI3K/Akt/mTOR pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. While single-agent therapies can be effective, acquired resistance and pathway feedback loops often limit their long-term efficacy. Dual-drug combination therapy, which targets multiple nodes within a single pathway or across parallel pathways, presents a promising strategy to enhance therapeutic response and overcome resistance.
This document provides a detailed protocol for utilizing this compound in a dual-drug screening assay in combination with a MEK inhibitor. The goal is to identify and quantify synergistic, additive, or antagonistic interactions between the two compounds, enabling a robust evaluation of their combined therapeutic potential.
Signaling Pathway and Experimental Logic
The combination of an mTORC1 inhibitor (this compound) and a MEK inhibitor targets two key signaling cascades downstream of the RAS-RAF and PI3K-AKT pathways, respectively. This dual blockade can prevent compensatory signaling and induce a more potent anti-proliferative effect.
Experimental Model for Testing Polyether Antibiotic Efficacy In Vivo: A Case Study with Alborixin
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyether antibiotics are a class of naturally derived compounds that have demonstrated a range of biological activities. While initially recognized for their antimicrobial and ionophoric properties, recent studies have highlighted their potential as anti-cancer agents.[1] This document provides a detailed experimental framework for testing the in vivo efficacy of a representative polyether antibiotic, Alborixin (B1207266), using a human colon cancer xenograft model. Alborixin has been shown to exhibit cytotoxic activity against human colon carcinoma cells (HCT-116) by inducing apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and the mitochondrial pathway.[2][3]
These protocols are intended to serve as a comprehensive guide for researchers investigating the anti-tumor potential of Alborixin and other similar polyether antibiotics.
Hypothetical Mechanism of Action: Alborixin
Alborixin is proposed to exert its anti-cancer effects through the induction of apoptosis in cancer cells. This process is initiated by an increase in intracellular ROS, which leads to mitochondrial membrane potential loss.[3] The disruption of the mitochondrial membrane potential triggers the release of pro-apoptotic factors, leading to the activation of the caspase cascade, including caspase-8, caspase-9, and caspase-3, and subsequent cleavage of PARP-1.[2] This signaling cascade culminates in programmed cell death of the cancer cell.
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized in the following tables for clear comparison between treatment groups.
Table 1: Tumor Volume and Body Weight
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day 28) | Mean Body Weight (g) ± SEM (Day 28) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0.1 mL Saline, i.p., daily | 0 | ||
| Alborixin | 10 mg/kg, i.p., daily | |||
| Alborixin | 20 mg/kg, i.p., daily | |||
| Positive Control | 5-Fluorouracil (20 mg/kg, i.p., 3x/week) |
Table 2: Tumor Weight and Pharmacodynamic Markers
| Treatment Group | Mean Tumor Weight (g) ± SEM (at necropsy) | Cleaved Caspase-3 Expression (Fold Change vs. Vehicle) | Bax/Bcl-2 Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | |
| Alborixin (20 mg/kg) | |||
| Positive Control |
Experimental Protocols
Cell Culture and Preparation
Materials:
-
Human colorectal carcinoma cell line (HCT-116)
-
McCoy's 5A Medium (Modified)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Hemocytometer and Trypan Blue stain
Protocol:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
For tumor implantation, harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash cells with sterile PBS and resuspend in serum-free medium.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue. Cell viability should be >95%.
-
Adjust the cell suspension to a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel.
In Vivo Xenograft Model Establishment and Treatment
Materials:
-
Male athymic nude mice (nu/nu), 6-8 weeks old
-
HCT-116 cell suspension
-
Alborixin
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Positive control (e.g., 5-Fluorouracil)
-
Digital calipers
-
Animal balance
Protocol:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 0.1 mL of the HCT-116 cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the animals for tumor growth. Tumors should be palpable within 7-10 days.
-
Group Randomization: When mean tumor volumes reach approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle solution daily via intraperitoneal (i.p.) injection.
-
Alborixin Groups: Administer Alborixin at the desired doses (e.g., 10 and 20 mg/kg) daily via i.p. injection.
-
Positive Control: Administer a standard-of-care therapeutic agent relevant to colon cancer (e.g., 5-Fluorouracil) at a clinically relevant dose and schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.
-
Observe the animals daily for any signs of toxicity or distress.
-
-
Study Endpoint: The study is typically concluded after 28 days of treatment or when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Tissue Collection: At the endpoint, euthanize the mice, and excise the tumors for weight measurement and further analysis.
Pharmacodynamic Analysis
Materials:
-
Excised tumor tissues
-
Formalin
-
Paraffin
-
Antibodies: anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin
-
Reagents for immunohistochemistry (IHC) and Western blotting
Protocol:
-
Immunohistochemistry (IHC):
-
Fix a portion of the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tissues and perform IHC staining for cleaved caspase-3 to assess apoptosis.
-
Quantify the staining intensity and the percentage of positive cells.
-
-
Western Blotting:
-
Homogenize a portion of the fresh-frozen tumor tissues to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensities to determine the Bax/Bcl-2 ratio.
-
Disclaimer: This document provides a generalized experimental model. Specific parameters such as cell line selection, animal model, drug formulation, dosage, and treatment schedule may need to be optimized based on the specific compound being tested and the research objectives. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Polyether ionophores-promising bioactive molecules for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of alborixin from Streptomyces scabrisporus: A potent cytotoxic agent against human colon (HCT-116) cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Abierixin Fermentation Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for increasing the yield of Abierixin during fermentation.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your this compound fermentation experiments in a question-and-answer format.
Q1: My Streptomyces culture is showing good biomass, but the this compound yield is significantly lower than expected. What are the likely causes?
A1: This common issue, where primary metabolism (cell growth) is robust but secondary metabolism (antibiotic production) is lacking, can point to several bottlenecks. Key areas to investigate include:
-
Suboptimal Induction of the Biosynthetic Pathway: The switch from growth to production phase may not be occurring efficiently.
-
Nutrient Limitation or Repression: Key precursors for polyketide synthesis might be depleted, or the presence of certain nutrients, like readily metabolizable sugars, could be repressing the this compound biosynthetic gene cluster.
-
Inhibitory Conditions: The accumulation of toxic byproducts or unfavorable pH levels can inhibit the enzymatic machinery responsible for this compound synthesis.
dot
Caption: Troubleshooting workflow for low this compound yield with good biomass.
Q2: The fermentation process stalls, or cell viability drops significantly in the production phase. What could be the cause?
A2: A sudden drop in viability during the production phase often points to the accumulation of toxic substances or extreme nutrient depletion.
-
Product Toxicity: High concentrations of this compound or other secondary metabolites may be toxic to the producing organism.
-
Byproduct Inhibition: The accumulation of metabolic byproducts can lead to a toxic environment.
-
Nutrient Starvation: Depletion of essential nutrients required for cell maintenance can lead to cell death.
-
Phage Contamination: Bacteriophage contamination can lead to rapid lysis of the bacterial culture.
Q3: How can I optimize the fermentation medium to favor this compound production?
A3: Medium optimization is a critical step in enhancing the yield of secondary metabolites. A systematic approach is recommended.
-
Carbon Source: While glucose supports good growth, it can also cause carbon catabolite repression of secondary metabolite production.[1] Consider using alternative or mixed carbon sources like starch, glycerol, or maltose.
-
Nitrogen Source: The type and concentration of the nitrogen source (e.g., yeast extract, peptone, soybean meal) can significantly influence polyketide production.[2]
-
Phosphate (B84403) Concentration: High phosphate levels can inhibit the production of some secondary metabolites.[2] Optimizing the phosphate concentration is crucial for triggering the onset of antibiotic production.
-
Trace Elements: Ensure the medium is supplemented with essential trace elements that act as cofactors for enzymes in the biosynthetic pathway.
Q4: What is the role of genetic regulation in this compound biosynthesis, and can it be manipulated to increase yield?
A4: this compound biosynthesis is closely linked to that of nigericin (B1684572). The nigericin biosynthetic gene cluster, which also directs this compound production, contains a key regulatory gene.[3][4]
-
NigR Regulator: The nigR gene has been identified as a positive regulator for nigericin biosynthesis.[5][6] Overexpression of nigR in Streptomyces malaysiensis has been shown to significantly increase nigericin production, reaching titers as high as 0.56 g/L.[5][6] A similar strategy could be employed to enhance this compound yield.
dot
Caption: Simplified signaling pathway for this compound biosynthesis regulation.
Data Presentation
Due to the limited availability of specific quantitative data for this compound fermentation in published literature, the following table presents illustrative data for the effect of different carbon sources on the production of a hypothetical polyketide by a Streptomyces species. This demonstrates how to structure and present such data.
| Carbon Source (20 g/L) | Dry Cell Weight (g/L) | Polyketide Yield (mg/L) |
| Glucose | 8.5 ± 0.4 | 150 ± 12 |
| Starch | 7.2 ± 0.3 | 320 ± 25 |
| Glycerol | 6.8 ± 0.5 | 280 ± 20 |
| Maltose | 7.5 ± 0.2 | 350 ± 30 |
Data are presented as mean ± standard deviation (n=3). This data is illustrative and not based on actual this compound fermentation results.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization
This protocol is for systematically testing the effect of individual medium components on this compound production.
-
Establish a Baseline: Prepare a standard fermentation medium and conduct a baseline fermentation to determine the initial this compound yield.
-
Vary One Factor: Prepare several batches of the fermentation medium, each with a different concentration of a single component (e.g., test five concentrations of the carbon source while keeping all other components constant).
-
Inoculation and Fermentation: Inoculate each flask with a standardized inoculum of the Streptomyces strain and incubate under consistent conditions (temperature, agitation, etc.).
-
Sampling and Analysis: Collect samples at regular intervals and at the end of the fermentation. Measure biomass (e.g., dry cell weight) and quantify the this compound concentration using a suitable analytical method like HPLC.
-
Data Evaluation: Compare the this compound yields from the different conditions to identify the optimal concentration for the tested component.
-
Iterate: Repeat steps 2-5 for other medium components (nitrogen source, phosphate, etc.), incorporating the optimal concentration from the previous experiment into the new baseline medium.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for quantifying this compound from the fermentation broth.
-
Sample Preparation:
-
Centrifuge 10 mL of the fermentation broth to separate the mycelium from the supernatant.
-
This compound is found in the mycelium, so the mycelial pellet should be extracted.[3]
-
Extract the mycelial pellet with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the organic solvent and redissolve the extract in a suitable solvent for HPLC analysis.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Detect this compound using a UV detector at an appropriate wavelength or by mass spectrometry.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
dot
Caption: General experimental workflow for optimizing this compound fermentation.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Insights into polyether biosynthesis from analysis of the nigericin biosynthetic gene cluster in Streptomyces sp. DSM4137 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Pathway-Specific Regulator NigR for High Yield Production of Nigericin in Streptomyces malaysiensis F913 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Pathway-Specific Regulator NigR for High Yield Production of Nigericin in Streptomyces malaysiensis F913 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Abierixin Production in Streptomyces
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields of Abierixin during fermentation with Streptomyces species, such as Streptomyces albus.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is showing good biomass, but this compound production is low or absent. What are the initial checks I should perform?
A1: When biomass is healthy but secondary metabolite production is lacking, the issue often lies with the fermentation conditions or the metabolic state of the organism. Secondary metabolism in Streptomyces is sensitive to environmental and nutritional cues. Here are the initial troubleshooting steps:
-
Confirm the Growth Phase: this compound, like many secondary metabolites, is typically produced during the stationary phase of growth.[1] Ensure your culture has transitioned from the exponential growth phase.
-
Verify Culture pH: The pH of the fermentation medium can significantly impact enzyme activity and nutrient uptake, which are crucial for the this compound biosynthetic pathway.[2] The optimal pH for antibiotic production in Streptomyces is often in the neutral to slightly alkaline range.[3]
-
Analyze Nutrient Sources: The type and concentration of carbon and nitrogen sources are critical. High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolite production.[4][5]
-
Ensure Adequate Aeration: Oxygen is vital for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.[2][3] Inadequate agitation or aeration can limit production.
Q2: Which carbon and nitrogen sources are optimal for this compound production?
A2: The optimal carbon and nitrogen sources can be strain-specific. However, general principles for Streptomyces fermentation can be applied. It is recommended to perform a media optimization study.
Glycerol and glucose have been identified as effective carbon sources for antibiotic production in some Streptomyces species.[6] For nitrogen sources, slowly utilized nitrogen sources are often preferred to avoid repression of antibiotic synthesis.[7] Organic nitrogen sources like soybean meal, yeast extract, and peptone are commonly used.[2][8] It has been noted that while some supplements like casein hydrolysate can improve production, others like yeast extract might be inhibitory in specific cases.[6]
Below is a table summarizing common media components that can be tested for optimizing this compound production.
| Component | Low Concentration | High Concentration | Notes |
| Carbon Source | |||
| Glucose | 10 g/L | 30 g/L | High concentrations can be repressive.[4][5] |
| Glycerol | 10 g/L | 30 g/L | Often a good alternative to glucose.[4][6] |
| Corn Starch | 10 g/L | 35 g/L | A complex carbohydrate that can support sustained growth.[7] |
| Nitrogen Source | |||
| Soybean Meal | 10 g/L | 25 g/L | A complex nitrogen source often used in Streptomyces fermentations.[7] |
| Yeast Extract | 5 g/L | 15 g/L | Can be stimulatory or inhibitory depending on the strain and concentration.[6][8] |
| Peptone | 5 g/L | 15 g/L | A good source of amino acids.[2] |
| Minerals | |||
| MgCl₂ | 0.5 mM | 1.2 mM | Important cofactor for many enzymes.[7] |
| FeSO₄ | 10 µM | 50 µM | Iron is a crucial micronutrient.[8] |
| ZnSO₄ | 10 µM | 50 µM | Important for various cellular processes.[8] |
Q3: How do I troubleshoot issues related to physical fermentation parameters?
A3: Suboptimal physical parameters can significantly hinder this compound production. Key parameters to monitor and optimize include temperature, pH, and dissolved oxygen (agitation and aeration).
| Parameter | Typical Range for Streptomyces | Troubleshooting Steps |
| Temperature | 28-35°C | A temperature of around 30°C is generally suitable.[6][9] Deviations can affect growth rate and enzyme kinetics.[2] |
| pH | 6.5-7.5 | The optimal pH for growth may differ from that for production.[3] Monitor and control pH throughout the fermentation. An initial pH of 6.8 has been shown to be effective in some cases.[6] |
| Agitation | 150-250 rpm | Affects mixing and oxygen transfer.[9] High agitation can cause shear stress, while low agitation can lead to poor oxygenation and nutrient distribution. |
| Aeration | 0.5-1.5 vvm | Crucial for maintaining dissolved oxygen levels.[3] |
Experimental Protocols
1. One-Factor-at-a-Time (OFAT) Media Optimization
-
Objective: To identify the optimal concentration of a single medium component for this compound production.
-
Methodology:
-
Prepare a series of flasks with your basal fermentation medium.
-
Vary the concentration of one component (e.g., glucose) across a defined range while keeping all other components constant.
-
Inoculate each flask with a standardized spore suspension of your Streptomyces strain.
-
Incubate the cultures under consistent conditions (e.g., temperature, agitation).
-
Harvest the fermentation broth at a specific time point (e.g., 7 days) and quantify the this compound yield using a suitable analytical method like HPLC.[10]
-
Repeat this process for other key media components (e.g., nitrogen source, key minerals).
-
2. This compound Extraction and Quantification
-
Objective: To extract and measure the amount of this compound produced.
-
Methodology:
-
This compound is typically found in the mycelium.[10] Separate the mycelium from the culture broth by centrifugation.
-
Extract the mycelium with an organic solvent such as methanol (B129727) or ethyl acetate.
-
Evaporate the solvent to obtain a crude extract.
-
Purify the extract using column chromatography or HPLC.[10]
-
Quantify this compound using a validated HPLC method with a standard curve. Mass spectrometry can be used for structural confirmation.[10]
-
Visualizations
References
- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of optimum conditions for antibiotic production by Streptomyces galbus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aensiweb.com [aensiweb.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a new polyether antibiotic. Production, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing culture conditions for Abierixin production
Technical Support Center: Abierixin Production
Disclaimer: this compound is a polyether antibiotic produced by Streptomyces albus[1]. The following guide is based on established principles for optimizing secondary metabolite production in Streptomyces species and provides a framework for developing a robust fermentation process.
Frequently Asked Questions (FAQs)
Q1: What is a typical production medium for this compound?
A1: While the exact optimal medium should be determined empirically for your specific strain and bioreactor setup, a good starting point for Streptomyces fermentations often includes a complex medium. Key components are a primary carbon source, a complex nitrogen source, and essential minerals. For example, studies on similar Streptomyces species have found success with media containing soluble starch or glycerol (B35011) as the carbon source and peptone or soybean meal as the nitrogen source[2][3].
Q2: What are the optimal physical parameters (pH, temperature, aeration) for this compound production?
A2: Optimal physical parameters are crucial for maximizing yield. For many Streptomyces species, production of antimicrobial compounds is often highest at temperatures between 30-32°C and an initial pH of 6.0-7.5[2][3]. Aeration and agitation are critical to maintain sufficient dissolved oxygen (DO) levels, which is essential for the growth of aerobic Streptomyces and the biosynthesis of secondary metabolites.
Q3: When is the peak production of this compound typically observed?
A3: Secondary metabolite production, such as for antibiotics, generally occurs during the stationary phase of microbial growth. This typically begins after 48 hours of incubation and can reach a maximum around 120 hours (5 days). It is recommended to perform a time-course study to determine the optimal harvest time for your specific conditions.
Q4: How can I quantify the amount of this compound produced?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound. The compound can be extracted from the mycelium and culture broth using organic solvents like ethyl acetate (B1210297). The extract is then filtered and analyzed by HPLC, typically with a C18 column and a UV detector. A standard curve with purified this compound should be used for accurate quantification.
Troubleshooting Guide
Problem 1: Low or no this compound yield despite good cell growth.
-
Possible Cause: Nutrient repression or imbalance. High concentrations of easily metabolized carbon or nitrogen sources can support robust growth but repress the biosynthetic gene clusters for secondary metabolites. The switch to antibiotic production is often triggered by the depletion of a key nutrient.
-
Solution:
-
Optimize the Carbon-to-Nitrogen (C:N) Ratio: Systematically test different concentrations and types of carbon and nitrogen sources. (See Table 1 for an example).
-
Test Different Nutrient Sources: Some carbon sources like glucose support excellent growth but may repress antibiotic production, whereas more complex carbohydrates like starch or glycerol may be more favorable for production. Similarly, complex nitrogen sources like peptone or yeast extract often outperform simpler sources like ammonium (B1175870) salts for secondary metabolite synthesis.
-
Fed-Batch Strategy: Implement a fed-batch fermentation strategy to maintain limiting concentrations of key nutrients, which can prolong the production phase.
-
Problem 2: Inconsistent this compound yields between fermentation batches.
-
Possible Cause: Variability in inoculum quality. The age, size, and physiological state of the seed culture are critical for reproducible fermentations.
-
Solution:
-
Standardize Inoculum Preparation: Follow a strict, documented protocol for preparing your seed culture. This includes using a consistent spore concentration or mycelial fragment size, defined seed medium, and a fixed incubation time and temperature.
-
Monitor Seed Culture Viability: Before inoculating the production fermenter, assess the viability and morphology of the seed culture using microscopy.
-
Problem 3: The pH of the culture medium drifts out of the optimal range during fermentation.
-
Possible Cause: Microbial metabolism naturally alters the pH of the medium through the consumption of substrates and the secretion of metabolic byproducts.
-
Solution:
-
Use a Buffered Medium: Incorporate a biological buffer (e.g., MOPS, MES) into your medium formulation to resist pH changes.
-
Implement Automated pH Control: In a bioreactor setting, use an automated pH control system that adds acid (e.g., HCl) or base (e.g., NaOH) as needed to maintain the desired pH setpoint.
-
Problem 4: Culture contamination with other microorganisms.
-
Possible Cause: Breach in aseptic technique during inoculation or sampling, or incomplete sterilization of the medium or fermenter.
-
Solution:
-
Review Aseptic Techniques: Ensure all transfers are performed in a sterile environment (e.g., laminar flow hood) and that all equipment is properly sterilized.
-
Validate Sterilization Protocol: Confirm that your autoclave or in-situ sterilization cycle reaches the required temperature and pressure for the necessary duration to achieve complete sterility.
-
Check for Contaminants: Regularly check your cultures for contamination by plating samples on nutrient-rich agar (B569324) plates and examining them under a microscope.
-
Data Presentation
Table 1: Effect of Carbon and Nitrogen Sources on this compound Production
| Media ID | Carbon Source (20 g/L) | Nitrogen Source (10 g/L) | Biomass (g/L DCW*) | This compound Titer (mg/L) |
| M1 | Glucose | Peptone | 12.5 | 45.2 |
| M2 | Soluble Starch | Peptone | 10.2 | 112.8 |
| M3 | Glycerol | Peptone | 9.8 | 155.4 |
| M4 | Glycerol | Soybean Meal | 11.5 | 189.7 |
| M5 | Glycerol | Ammonium Sulfate | 8.1 | 15.3 |
*DCW: Dry Cell Weight
Table 2: Influence of pH and Temperature on this compound Production in Optimized Medium (M4)
| Condition ID | Temperature (°C) | Initial pH | Biomass (g/L DCW) | This compound Titer (mg/L) |
| C1 | 28 | 7.0 | 11.2 | 175.1 |
| C2 | 30 | 7.0 | 11.6 | 210.5 |
| C3 | 32 | 7.0 | 10.9 | 192.3 |
| C4 | 30 | 6.5 | 10.5 | 168.9 |
| C5 | 30 | 7.5 | 11.3 | 180.4 |
Experimental Protocols
Protocol 1: Media Optimization in Shake Flasks
-
Prepare Media: Prepare 50 mL of each test medium (as described in Table 1) in 250 mL baffled shake flasks. Sterilize by autoclaving at 121°C for 20 minutes.
-
Prepare Inoculum: Scrape spores of a mature S. albus culture (grown on a suitable agar medium for 7-10 days) into sterile water. Adjust the spore concentration to approximately 1 x 10^8 spores/mL.
-
Inoculation: Inoculate each flask with 1 mL of the spore suspension (2% v/v).
-
Incubation: Incubate the flasks at 30°C with shaking at 200 rpm for 7 days.
-
Sampling and Analysis:
-
Withdraw a 5 mL sample from each flask at 120 hours post-inoculation.
-
Measure biomass by separating the mycelium from the broth via filtration, drying the mycelium at 60°C overnight, and recording the dry cell weight (DCW).
-
Extract this compound from the mycelium and broth using an equal volume of ethyl acetate. Analyze the extract via HPLC to determine the titer.
-
Protocol 2: Quantification of this compound by HPLC
-
Extraction:
-
To a 2 mL sample of culture broth, add 2 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes and centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic phase to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85% Acetonitrile / 15% Water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
-
Quantification: Calculate the concentration based on a standard curve prepared with purified this compound.
-
Visualizations
Caption: Hypothetical signaling cascade for this compound production.
Caption: Workflow for optimizing this compound production.
References
Abierixin stability issues in DMSO solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Abierixin in Dimethyl Sulfoxide (DMSO) solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it dissolved in DMSO?
This compound is a polyether antibiotic produced by the bacterium Streptomyces albus.[1] Its chemical formula is C40H68O11 and it has a molecular weight of 725.0 g/mol .[2] Due to its lipophilic (fat-soluble) nature, this compound has low solubility in aqueous solutions. DMSO is a common organic solvent used to dissolve lipophilic compounds for use in biological experiments.
Q2: I observed precipitation when I diluted my this compound-DMSO stock solution into my aqueous cell culture media. What is happening?
This is a common issue when working with lipophilic compounds dissolved in DMSO.[3][4][5] The precipitation occurs because this compound is poorly soluble in the aqueous environment of the cell culture medium. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the compound crashes out of solution.
Q3: How can I prevent my this compound from precipitating during experimental setup?
To avoid precipitation, consider the following strategies:
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Use a gentle and thorough mixing technique: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations of the compound.
-
Prepare working solutions fresh: Avoid storing diluted solutions of this compound in aqueous media for extended periods.
-
Consider using a co-solvent: In some cases, a small amount of a co-solvent like PEG400, glycerol, or Tween 80 can help improve the solubility of hydrophobic compounds in aqueous solutions.
Q4: What are the recommended storage conditions for this compound powder and DMSO stock solutions?
For the long-term stability of this compound powder and stock solutions, the following storage conditions are recommended based on general laboratory best practices for similar compounds:
| Form | Storage Temperature | Duration | Notes |
| This compound (Powder) | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| This compound in DMSO (Stock Solution) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For frequently used aliquots. |
This data is based on general guidelines for chemical compounds and may not be specific to this compound. It is always recommended to consult the manufacturer's instructions.
Q5: How can I check the stability of my this compound in DMSO solution?
To assess the stability of your this compound stock solution, you can perform a simple experiment by running a concentration-response curve in your assay of interest using a freshly prepared stock solution versus an aged stock solution. A significant shift in the IC50 or EC50 value may indicate degradation of the compound. For a more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in DMSO stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. |
| Precipitation of this compound in the assay. | Refer to the FAQ on preventing precipitation. Visually inspect your assay plates for any signs of precipitation before adding cells or starting measurements. | |
| Reduced or no activity of the compound | Compound degradation. | Prepare a fresh stock solution from powder and compare its activity to the old stock. |
| Incorrect stock concentration. | Verify the initial weighing and dilution calculations. If possible, confirm the concentration using a spectrophotometer or another analytical method. | |
| Cell toxicity observed in control wells (DMSO only) | High concentration of DMSO. | Ensure the final DMSO concentration in your assay is at a non-toxic level for your specific cell line (typically <0.5%). Run a DMSO toxicity curve to determine the tolerance of your cells. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C40H68O11 | PubChem |
| Molecular Weight | 725.0 g/mol | PubChem |
| Description | Polyether antibiotic | Journal of Antibiotics |
| Source | Streptomyces albus | Journal of Antibiotics |
Experimental Protocols & Diagrams
Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a basic experiment to compare the activity of fresh versus aged stock solutions of this compound.
-
Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO at a high concentration (e.g., 10 mM).
-
Retrieve an aged stock solution of this compound that has been stored under your typical laboratory conditions.
-
Perform serial dilutions of both the fresh and aged stock solutions in your cell culture medium to create a range of working concentrations.
-
Treat your cells with the different concentrations of fresh and aged this compound. Include appropriate controls (untreated cells and cells treated with DMSO vehicle alone).
-
Incubate the cells for the desired experimental duration.
-
Perform your biological assay to measure the effect of this compound (e.g., cell viability assay, reporter gene assay).
-
Plot the dose-response curves for both the fresh and aged stock solutions and compare their IC50 or EC50 values. A significant difference may indicate instability of the aged stock.
Hypothetical Signaling Pathway for this compound's Mechanism of Action
As a polyether antibiotic, this compound likely functions as an ionophore, disrupting ion gradients across the cell membrane, a mechanism common to other bacteriocins. This disruption can lead to a cascade of events culminating in cell death.
References
- 1. This compound, a new polyether antibiotic. Production, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C40H68O11 | CID 139589019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Preventing Abierixin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Abierixin precipitation in cell culture media. This compound, a polyether antibiotic, is a hydrophobic molecule that can be prone to precipitation in aqueous solutions.[1] This guide offers practical solutions and detailed protocols to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound can occur either immediately upon dilution into your cell culture medium or after a period of incubation. This guide is designed to help you identify the cause and find a solution.
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A precipitate (cloudiness or visible particles) forms immediately after adding the this compound stock solution to the cell culture medium. This is a common issue with hydrophobic compounds when a concentrated organic stock is diluted into an aqueous environment.[2][3][4]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is higher than its aqueous solubility limit.[3] | Decrease the final working concentration of this compound. It is crucial to first determine its maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media can cause a rapid solvent exchange, leading to the compound "crashing out". | Perform a stepwise dilution. First, dilute the DMSO stock in a small volume of complete medium (serum can aid solubility), then add this intermediate dilution to the final volume. Alternatively, add the stock solution dropwise while gently vortexing the medium. |
| Low Media Temperature | The solubility of many compounds, including likely this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This might require preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation During Incubation
Symptom: The this compound-containing medium is clear initially, but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Over time, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. | Ensure the incubator has proper humidification. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the stable environment of the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is required, use a microscope with an integrated incubator. |
| pH Shift in Culture | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Use a well-buffered culture medium, for instance, one containing HEPES, to maintain a stable pH. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | If this is suspected, try using a different basal media formulation to see if the issue persists. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions. It is crucial to use high-purity, anhydrous DMSO, as moisture can negatively impact the solubility and stability of the compound.
Q2: How should I prepare and store my this compound stock solution?
A2: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming in a 37°C water bath. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. If the compound is light-sensitive, protect it from light.
Q3: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A3: The tolerance to DMSO can vary between cell lines. However, a general guideline for final DMSO concentrations in your culture medium is summarized below. It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
| Final DMSO Concentration | General Tolerance and Recommendations |
| < 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells, with minimal impact on cell physiology. |
| 0.1% - 0.5% | Widely used and tolerated by many robust cell lines for shorter-term assays. |
| > 0.5% | Can be cytotoxic to some cells and may induce off-target effects. Use with caution and only if absolutely necessary. |
Q4: My this compound stock solution itself appears cloudy. What should I do?
A4: A cloudy stock solution indicates that the compound has not fully dissolved or has precipitated during storage. You can try to redissolve it by gently warming the solution in a 37°C water bath or by using mechanical agitation like vortexing or sonicating. If it does not dissolve, do not use it, as this will lead to inaccurate dosing in your experiments. Prepare a fresh stock solution, potentially at a lower concentration.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol helps you determine the approximate solubility limit of this compound in your specific cell culture medium before starting your main experiments.
-
Prepare this compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: Perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Media: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your pre-warmed (37°C) complete cell culture medium. This creates a 1:100 dilution with a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your standard culture conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours). You can also measure absorbance at 620 nm; an increase indicates precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration.
Protocol 2: Preparing this compound Working Solution (Stepwise Dilution Method)
This method minimizes the risk of precipitation when preparing your final working solution.
-
Prepare High-Concentration Stock: Ensure you have a fully dissolved, high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).
-
Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Create Intermediate Dilution: First, dilute your high-concentration DMSO stock into a small volume of the pre-warmed medium. The presence of serum proteins can help stabilize the compound. For example, pipette 2 µL of 10 mM this compound stock into 98 µL of medium for a 200 µM intermediate solution. Mix gently.
-
Prepare Final Working Solution: Add the required volume of the intermediate dilution to the final volume of pre-warmed medium to achieve your desired final concentration.
-
Final Check: After the final dilution, visually inspect the medium to ensure it is clear before adding it to your cells.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
Technical Support Center: Abierixin Signal Assignment in NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Nuclear Magnetic Resonance (NMR) signal assignment of Abierixin and related polyether antibiotics.
This compound, a complex polyketide natural product, presents significant challenges for structural elucidation by NMR due to its large size, numerous stereocenters, and repeating structural motifs.[1] This guide offers strategies to overcome these challenges and achieve unambiguous signal assignment.
General Workflow for this compound Structure Elucidation
The process of elucidating the structure of a complex natural product like this compound is a systematic process. It begins with basic 1D NMR experiments and progresses to more complex 2D techniques to piece together the molecular puzzle.
References
Technical Support Center: Interpreting Abierixin Fragmentation Patterns in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abierixin and interpreting its fragmentation patterns in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound and what are the common adducts observed in electrospray ionization (ESI) mass spectrometry?
A1: The monoisotopic mass of this compound (C₄₀H₆₈O₁₁) is approximately 724.48 g/mol . In ESI mass spectrometry, this compound, like other polyether antibiotics, readily forms adducts with alkali metals. The most commonly observed adduct is the sodiated molecule ([M+Na]⁺), which will have an m/z of approximately 747.5. Protonated molecules ([M+H]⁺) at m/z 725.5 may also be observed, but the sodium adduct is often more intense, especially if there are trace amounts of sodium salts in the sample or mobile phase.
Q2: My mass spectrum shows a peak at m/z 747.5, which could be either this compound or its isomer, Nigericin. How can I distinguish between them using mass spectrometry?
A2: this compound and Nigericin are isomers and will produce indistinguishable full scan and MS/MS spectra. Both will show a prominent sodiated parent ion at m/z 747.5 and a primary fragment corresponding to the loss of a water molecule (H₂O) at m/z 729.4 in MS/MS.[1] To differentiate them, you must perform an MS³ experiment by isolating the m/z 729.4 fragment and subjecting it to further fragmentation. In the MS³ spectrum, this compound is more resistant to collision-induced dissociation (CID) and will show a less intense fragment corresponding to the loss of carbon dioxide (CO₂) at m/z 685.4 compared to Nigericin.[1] For Nigericin, the m/z 685.4 fragment is typically the base peak in the MS³ spectrum.[1]
Q3: What are the primary fragmentation patterns I should expect to see for this compound in MS/MS analysis?
A3: The most prominent fragmentation of the [M+Na]⁺ ion of this compound at m/z 747.5 is the neutral loss of a water molecule (18 Da), resulting in a fragment ion at m/z 729.4.[1] Further fragmentation of this ion (in an MS³ experiment) will yield a less intense peak at m/z 685.4, corresponding to the loss of a CO₂ molecule (44 Da).[1]
Troubleshooting Guide
Issue 1: I don't see any peaks in my mass spectrum for this compound.
-
Question: Have you confirmed your sample preparation is appropriate?
-
Answer: this compound should be dissolved in a suitable organic solvent like methanol (B129727) or acetonitrile. Ensure the concentration is within the optimal range for your instrument (typically 1-10 µg/mL). High salt concentrations in your sample can suppress the signal. Consider a desalting step if necessary.
-
-
Question: Is your mass spectrometer tuned and calibrated correctly?
-
Answer: Perform a system suitability check with a known standard to ensure the instrument is functioning correctly. Check the tuning and calibration for the mass range of interest.
-
-
Question: Are your ionization source parameters optimized for this compound?
-
Answer: For ESI, ensure the capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized for the analysis of polyether antibiotics. These compounds are known to form sodium adducts, so positive ion mode is recommended.
-
Issue 2: The signal intensity for my this compound peak is very low.
-
Question: Are you looking for the correct adduct?
-
Answer: this compound has a high affinity for sodium ions. The [M+Na]⁺ adduct at m/z 747.5 is often significantly more intense than the [M+H]⁺ adduct at m/z 725.5. Ensure you are extracting the ion chromatogram for the sodiated species.
-
-
Question: Is your mobile phase compatible with good ionization?
-
Answer: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve protonation for the [M+H]⁺ ion, but for observing the [M+Na]⁺ adduct, this may not be necessary and could even be detrimental if it outcompetes sodium adduction. If sodium adducts are desired, ensure there is a source of sodium ions, which is often present as an impurity in solvents and glassware.
-
-
Question: Could there be ion suppression from matrix components?
-
Answer: If you are analyzing this compound from a complex matrix, such as a fermentation broth or biological sample, other components can co-elute and suppress the ionization of your analyte. Improve your sample clean-up procedure or chromatographic separation to reduce matrix effects.
-
Issue 3: I am seeing unexpected peaks in my mass spectrum.
-
Question: Have you considered other common adducts?
-
Answer: Besides sodium, potassium ([M+K]⁺ at m/z ~763.6) is another common adduct. You may also see adducts with solvent molecules, especially at high analyte concentrations.
-
-
Question: Could the unexpected peaks be due to in-source fragmentation?
-
Answer: If the cone voltage or other source parameters are set too high, this compound can fragment in the ionization source. This will lead to the appearance of fragment ions in your full scan mass spectrum. Try reducing the source energy to see if these peaks disappear.
-
-
Question: Is it possible your sample is contaminated?
-
Answer: Always run a blank injection of your solvent to check for contaminants in your system or solvents. Ensure your sample handling procedures are clean to avoid cross-contamination.
-
Data Presentation
| Ion Type | Formula | Calculated m/z | Observed m/z[1] | Notes |
| Parent Ion | [C₄₀H₆₈O₁₁ + Na]⁺ | 747.47 | 747.5 | Sodiated molecule, typically the most abundant parent ion. |
| MS/MS Fragment | [C₄₀H₆₆O₁₀ + Na]⁺ | 729.46 | 729.4 | Loss of one water molecule (H₂O) from the parent ion. |
| MS³ Fragment | [C₃₉H₆₆O₈ + Na]⁺ | 685.47 | 685.4 | Loss of carbon dioxide (CO₂) from the m/z 729.4 fragment. Less intense for this compound compared to Nigericin. |
Experimental Protocols
Representative Protocol for LC-MS/MS Analysis of this compound
This protocol is a representative method for the analysis of polyether antibiotics and can be adapted for this compound.
1. Sample Preparation (from a microbial extract)
-
Lyophilize the microbial culture supernatant.
-
Extract the dried supernatant with an organic solvent such as ethyl acetate (B1210297) or methanol.
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS System and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 10% B
-
18.1-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Data Acquisition:
-
MS Scan Range: m/z 100-1000.
-
MS/MS: Data-dependent acquisition (DDA) targeting the [M+Na]⁺ ion at m/z 747.5. Use a collision energy ramp to observe the primary fragments.
-
MS³: If necessary for isomer differentiation, perform a targeted MS³ experiment on the m/z 729.4 fragment.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound mass spectrometry analysis.
References
Overcoming poor solubility of Abierixin in aqueous solutions
Welcome to the technical support center for Abierixin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a polyether antibiotic that has shown potential in various biological applications, including anticoccidial activity.[1][] Like many complex organic molecules, this compound exhibits poor solubility in aqueous solutions, which can significantly hinder its handling in experimental settings and limit its bioavailability in preclinical and clinical studies. Overcoming this solubility challenge is crucial for accurate in vitro testing and effective in vivo delivery.
Q2: What are the general approaches to improve the solubility of a poorly soluble compound like this compound?
A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs.[3][4][5] These can be broadly categorized into physical and chemical modification techniques.
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common techniques include:
-
Chemical Modifications: These approaches involve altering the chemical environment of the drug. Key methods include:
Q3: this compound has a carboxylic acid moiety. How can I leverage this to improve its solubility?
A3: The presence of a carboxylic acid group in this compound's structure makes its solubility pH-dependent.[15] By increasing the pH of the aqueous solution, the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt. This is a common and effective strategy for acidic compounds.[8][9] It is recommended to perform a pH-solubility profile to determine the optimal pH for dissolution.
Q4: I am seeing precipitation when I add my this compound stock solution (in an organic solvent) to my aqueous buffer. How can I prevent this?
A4: This is a common issue known as "crashing out." It occurs when the drug is rapidly transferred from a solvent in which it is highly soluble to one in which it is poorly soluble. To mitigate this, consider the following:
-
Slower Addition: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) in the aqueous phase can help to stabilize the dispersed drug particles and prevent aggregation.[16]
-
Co-solvent System: Prepare the final solution in a co-solvent system, a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 300), to increase the overall solvating capacity.[10]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays due to poor solubility.
-
Problem: Variability in experimental data is often traced back to inconsistent solubility and availability of the compound to the cells.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution is fully dissolved and free of particulates.
-
Optimize Final Formulation: Experiment with different solubilization techniques for your final assay medium. Compare results using pH adjustment, co-solvents, and cyclodextrin (B1172386) complexation.
-
Pre-Assay Solubility Check: Before adding the compound to cells, visually inspect the final dilution for any signs of precipitation. You can also measure the concentration of the filtered solution via HPLC to confirm the amount of soluble this compound.
-
Issue 2: Difficulty preparing a stable aqueous formulation for in vivo studies.
-
Problem: Achieving a stable and sufficiently concentrated formulation for animal dosing can be challenging.
-
Troubleshooting Steps:
-
Explore Formulation Technologies: For in vivo applications, more advanced formulation strategies may be necessary.
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate and bioavailability.[7][17]
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly improve the dissolution velocity and saturation solubility.[18][19]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be a viable option.
-
-
Experimental Protocols & Data
Protocol 1: pH-Dependent Solubility Determination of this compound
Objective: To determine the aqueous solubility of this compound at different pH values.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)
-
HPLC system with a suitable column (e.g., C18)
-
Shaking incubator
-
0.22 µm syringe filters
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to PBS buffers of varying pH.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the solutions to stand to let undissolved particles settle.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
Quantify the concentration of soluble this compound in the filtrate using a validated HPLC method.
-
Plot the solubility of this compound as a function of pH.
Expected Results (Hypothetical Data):
| pH | This compound Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 5.2 |
| 7.0 | 25.8 |
| 7.4 | 55.1 |
| 8.0 | 120.7 |
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).
-
Slowly add this compound to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to facilitate complex formation.
-
Freeze the resulting solution and lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
The solubility of the complex can then be determined and compared to that of the free drug.
Solubility Enhancement Comparison (Hypothetical Data):
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| This compound (free drug) in water | < 0.5 | - |
| This compound-HP-β-CD Complex in water | 150.3 | > 300 |
Diagrams
Caption: Experimental workflow for overcoming this compound's poor solubility.
Caption: Logical relationships in this compound solubility enhancement.
References
- 1. This compound, a new polyether antibiotic. Production, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. japer.in [japer.in]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 11. humapub.com [humapub.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 15. This compound | C40H68O11 | CID 139589019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Methods of solubility enhancements | PPTX [slideshare.net]
- 17. jopcr.com [jopcr.com]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Abierixin degradation during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Abierixin degradation during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is the general extraction procedure for this compound?
A1: this compound is a polyether antibiotic that is typically extracted from the mycelium of a Streptomyces albus culture. The general procedure involves extraction with organic solvents, followed by purification steps such as column chromatography and High-Performance Liquid Chromatography (HPLC).[1]
Q2: What are the primary factors that can lead to the degradation of this compound during extraction?
A2: While specific degradation pathways for this compound are not extensively documented, factors that typically affect the stability of polyether antibiotics and other complex organic molecules include exposure to extreme pH (both acidic and basic conditions), high temperatures, prolonged exposure to certain organic solvents, and enzymatic activity from the source culture.
Q3: How can I minimize enzymatic degradation of this compound?
A3: To minimize enzymatic degradation, it is crucial to process the mycelium promptly after harvesting. Consider flash-freezing the mycelium if immediate extraction is not possible. Incorporating enzyme inhibitors during the initial extraction steps can also be a protective measure.
Q4: What are the best practices for storing this compound extracts?
A4: For short-term storage, keep the extracts at low temperatures (e.g., 4°C) in a dark environment. For long-term storage, it is advisable to evaporate the solvent and store the dried extract at -20°C or below. Always minimize headspace in storage vials to reduce oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete cell lysis during extraction. | Optimize the homogenization or sonication parameters to ensure thorough disruption of the mycelial cell walls. Consider enzymatic pre-treatment to weaken the cell walls. |
| This compound degradation due to harsh extraction conditions. | Evaluate the temperature and pH of your extraction buffer. Conduct extractions at a lower temperature (e.g., on ice) and ensure the pH is within a neutral range. | |
| Loss of this compound during solvent partitioning. | Ensure proper phase separation during liquid-liquid extraction. The formation of emulsions can trap the analyte; these can sometimes be broken by adding brine.[2] | |
| Presence of Impurities in the Final Product | Co-extraction of other cellular components. | Refine your chromatography steps. This may involve using a different stationary phase, optimizing the mobile phase gradient, or adding an additional purification step like preparative HPLC. |
| Carryover of pigments or other colored compounds. | Incorporate a pre-purification step using activated charcoal or a suitable adsorbent resin to remove pigments before chromatographic separation. | |
| Inconsistent Extraction Efficiency | Variability in the starting microbial culture. | Standardize the growth and harvesting conditions of Streptomyces albus to ensure a consistent starting material for each extraction. |
| Inconsistent solvent quality. | Use high-purity, HPLC-grade solvents for all extraction and chromatography steps to avoid introducing contaminants that can interfere with the process. |
Experimental Protocols
Protocol 1: Small-Scale Extraction of this compound for Initial Analysis
-
Harvesting: Centrifuge the Streptomyces albus culture broth to pellet the mycelium. Discard the supernatant.
-
Washing: Wash the mycelial pellet with a buffered saline solution (e.g., PBS) to remove residual media components.
-
Homogenization: Resuspend the washed mycelium in a suitable organic solvent (e.g., methanol (B129727) or acetone) and homogenize using a bead beater or sonicator. Perform this step on ice to minimize heating.
-
Extraction: Stir the homogenate at a controlled, low temperature for several hours.
-
Clarification: Centrifuge the mixture to pellet the cell debris. Collect the supernatant containing the crude this compound extract.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a minimal volume of a suitable solvent for subsequent analysis by HPLC.
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Potential this compound Degradation Pathways
Caption: Potential degradation triggers for this compound.
References
Technical Support Center: Calibrating Bioassays for Consistent Abierixin Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abierixin. Our goal is to help you achieve consistent and reliable results in your bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a polyether antibiotic produced by the bacterium Streptomyces albus.[1] While detailed signaling pathways are not extensively documented in publicly available literature, polyether antibiotics generally act as ionophores, disrupting ion gradients across biological membranes. This can lead to a variety of downstream cellular effects.
Q2: What are the critical first steps before starting an this compound bioassay?
Before beginning your experiment, it is crucial to:
-
Properly Store Reagents: Ensure all kit components are stored at the recommended temperatures to prevent degradation.[2]
-
Equilibrate Reagents: Allow all reagents, except for enzymes, to reach the designated assay temperature before use. Enzymes should be kept on ice.[2]
-
Perform a Test Standard Curve: This helps to verify that the reagents are performing as expected and that you are following the protocol correctly.[2]
-
Prepare Serial Dilutions: If you are testing a new sample type, performing a serial dilution will help determine the optimal concentration range for your assay.[2]
Q3: How should I select the appropriate plate type for my bioassay?
The choice of microplate is dependent on the detection method:
-
Absorbance: Use clear plates.
-
Fluorescence: Use black plates (with clear or black bottoms).
-
Luminescence: Use white plates.
Troubleshooting Guide
This guide addresses common issues you may encounter during your this compound bioassay experiments.
| Issue | Potential Cause | Recommended Solution |
| No Signal or Very Low Signal | Assay buffer is too cold, leading to low enzyme activity. | Equilibrate all reagents to the specified assay temperature before use. |
| A reagent was omitted, or a step in the protocol was missed. | Carefully review the protocol and repeat the assay, ensuring all steps are followed. | |
| Incorrect wavelength used for reading the plate. | Verify the correct wavelength in the datasheet and re-read the plate. | |
| Low transfection efficiency (for cell-based reporter assays). | Optimize the transfection protocol for your specific cell line and ensure the transfection reagent is not expired. | |
| High Background Signal | Contamination of reagents with luminescent compounds. | Use fresh, high-quality reagents and dedicated consumables. |
| Incomplete cell lysis (for cell-based assays). | Ensure complete cell lysis by following the recommended protocol. | |
| High endogenous signaling in the cell line used. | Select a cell line with low endogenous activity for the pathway of interest. | |
| High Variability Between Replicates | Inconsistent pipetting technique. | Pipette carefully and consistently, ensuring the same volume in each well. Avoid introducing bubbles. |
| "Edge effects" in 96-well plates due to evaporation. | Avoid using the outer wells of the plate, or fill them with sterile water or media to minimize evaporation from adjacent wells. | |
| Non-uniform cell seeding. | Ensure cells are evenly distributed by gently rocking the plate after seeding. | |
| Standard Curve is Not Linear | Errors in preparing standard dilutions. | Remake the standard dilutions, paying close attention to pipetting accuracy. |
| Pipetting variability between wells. | Use calibrated pipettes and consistent technique for all additions. | |
| Inappropriate curve fitting model. | Ensure you are using the correct mathematical model (e.g., 4-parameter or 5-parameter logistic fit) for your data. |
Experimental Protocols
General Protocol for a Cell-Based Bioassay
This protocol outlines a general workflow for assessing the potency of this compound in a cell-based assay.
-
Cell Seeding:
-
Culture cells to the appropriate confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at the optimal density and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of your this compound test sample and a reference standard.
-
Remove the culture medium from the cells and add the different concentrations of this compound.
-
Include appropriate controls (e.g., vehicle control, positive control).
-
Incubate for the desired treatment period.
-
-
Signal Detection:
-
Add the detection reagent (e.g., luciferase substrate, fluorescent dye) according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to develop.
-
Read the plate using a suitable plate reader (e.g., luminometer, fluorometer).
-
-
Data Analysis:
-
Subtract the background signal.
-
Plot the dose-response curves for the test sample and the reference standard.
-
Calculate the relative potency of the this compound sample.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound as an ionophore.
Caption: General workflow for an this compound bioassay.
Caption: A logical troubleshooting workflow for bioassay issues.
References
Validation & Comparative
A Comparative Analysis of Anticoccidial Efficacy: Abierixin and Monensin
In the continuous effort to manage coccidiosis, a persistent and economically significant disease in the poultry industry, researchers and veterinarians rely on a variety of anticoccidial agents. Among these are the ionophores, a class of antibiotics that disrupt the life cycle of Eimeria protozoa. This guide provides a detailed comparison of Monensin (B1676710), a widely used and extensively studied ionophore, and Abierixin, a lesser-known polyether antibiotic.
Introduction to the Compounds
Monensin is a polyether ionophorous antibiotic produced by the fermentation of Streptomyces cinnamonensis.[1][2] First introduced in 1971, it has become one of the most widely used agents for controlling coccidiosis in poultry globally.[3][4] It is known for its broad-spectrum activity against most pathogenic Eimeria species.[2]
This compound is also a polyether antibiotic, identified in the mycelium of a nigericin-producing Streptomyces albus strain.[5] A 1985 study described it as having "good anticoccidial activity" and low toxicity.[5] However, unlike Monensin, this compound is not widely commercialized, and publicly available data on its efficacy from comparative studies are scarce.
Mechanism of Action: Ionophoric Activity
Both this compound and Monensin belong to the class of polyether ionophore antibiotics and share a similar mechanism of action.[1][5][6] They act by transporting ions across the cell membranes of the Eimeria parasite, disrupting the natural ion gradients.
Monensin specifically forms lipid-soluble complexes with monovalent cations, primarily sodium (Na⁺).[1][6] This facilitates an influx of Na⁺ into the parasite's cells (sporozoites and merozoites), forcing the cell to expend energy to pump the excess sodium out.[3][7] This process leads to cellular swelling, vacuolation, and ultimately, the rupture and death of the parasite.[3][7] This disruption occurs early in the parasite's life cycle, typically within the first two days.[2]
References
- 1. Monensin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Forty years of monensin for the control of coccidiosis in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new polyether antibiotic. Production, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treating Coccidiosis in Turkeys Using Monensin [farmanimal.elanco.com]
Abierixin vs. Salinomycin: A Comparative Analysis of Anticoccidial Activity Against Eimeria tenella
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticoccidial agents Abierixin and Salinomycin, with a focus on their activity against Eimeria tenella, a key pathogen in the poultry industry. While Salinomycin is a well-established and extensively studied ionophore antibiotic, this compound is a more recently identified compound with demonstrated anticoccidial properties. This document synthesizes the available scientific data to offer a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Efficacy and Properties
The available data on this compound is limited compared to the extensive body of research on Salinomycin. However, a preliminary comparison can be made based on existing literature.
| Feature | This compound | Salinomycin |
| Compound Class | Polyether antibiotic | Monocarboxylic polyether antibiotic (ionophore) |
| Source | Streptomyces albus NRRL B-1865 | Streptomyces albus |
| Anticoccidial Activity | Described as "good" | Well-documented, high efficacy |
| Toxicity | Reported as low | Narrow therapeutic index, toxic to turkeys and horses |
| Ionophorous Activity | Described as "weak" | Strong, primarily for monovalent cations (K+, Na+) |
| Antimicrobial Activity | Described as "weak" | Active against Gram-positive bacteria |
Quantitative Performance Data Against Eimeria tenella
Table 1: Efficacy of Salinomycin Against Eimeria tenella in Broiler Chickens
| Parameter | Infected, Untreated Control | Salinomycin Treated (60 g/ton ) | Reference |
| Mean Lesion Score | 3.00 | 0.33 | [1][2] |
Experimental Protocols
The evaluation of anticoccidial drugs typically follows standardized in vivo experimental protocols. The following is a generalized methodology based on studies of Salinomycin, which would be applicable for evaluating this compound.
In Vivo Efficacy Trial Protocol
-
Animal Model: Day-old broiler chicks (e.g., Ross 308) are housed in a controlled environment.
-
Acclimatization: Birds are allowed to acclimate for a period (e.g., 24 days) and fed a standard broiler starter ration free of anticoccidials.
-
Group Allocation: Chicks are randomly assigned to experimental groups:
-
Group A: Uninfected, untreated control.
-
Group B: Infected, untreated control.
-
Group C: Infected, treated with the test compound (e.g., Salinomycin at a specific concentration).
-
-
Infection: Birds in the infected groups are orally inoculated with a known dose of sporulated Eimeria tenella oocysts (e.g., 1 x 10^5 oocysts per bird).[1][2]
-
Treatment: The test compound is administered in the feed, starting before or at the time of infection and continuing for the duration of the experiment.
-
Data Collection: Key parameters are measured post-infection (e.g., 6 days post-infection):[1][2]
-
Weight Gain: Individual bird weights are recorded.
-
Feed Conversion Ratio (FCR): Calculated from feed intake and weight gain.
-
Lesion Scoring: Cecal lesions are scored on a scale of 0 to 4, based on the severity of damage.
-
Oocyst Shedding: Fecal samples are collected to determine the number of oocysts per gram.
-
-
Statistical Analysis: Data are statistically analyzed to determine the significance of the treatment effects.
References
Cross-Resistance Profiles of Polyether Ionophores: A Comparative Analysis
A comprehensive review of existing literature reveals a notable absence of specific cross-resistance studies involving the polyether ionophore Abierixin. However, research into other members of the ionophore class provides valuable insights into the principles and variables governing cross-resistance. This guide synthesizes the available experimental data to offer a comparative perspective on ionophore cross-resistance, with the explicit acknowledgment that direct data for this compound is not currently available in the public domain.
This compound, identified as a metabolic precursor to nigericin (B1684572), has demonstrated significant anticoccidial activity, though its antimicrobial and ionophorous properties are considered weak[1]. The structural and functional relationship between this compound and nigericin suggests a potential for shared resistance mechanisms, yet this remains to be experimentally verified. Studies on nigericin indicate it belongs to a subset of potassium ionophores that can act as potent inflammasome agonists, a feature shared with lasalocid, hinting at overlapping biological activities that could translate to cross-resistance scenarios[2][3].
Comparative Cross-Resistance Data in Bacteria
Investigations into ionophore cross-resistance in bacterial species have yielded varied results, suggesting that the phenomenon is not universal and is dependent on the specific ionophores and bacterial strains . The data indicates that resistance to one ionophore does not automatically confer resistance to others.
A study on Staphylococcus aureus strains made resistant to nanchangmycin (B609417) showed no evidence of cross-resistance to lasalocid, salinomycin, or calcimycin[4]. This lack of a common acquired resistance phenotype suggests that the mechanism of resistance developed against nanchangmycin was specific to that molecule and did not extend to the other tested ionophores[4].
In contrast, research on the ruminal bacterium Clostridium aminophilum demonstrated a degree of cross-resistance between monensin (B1676710) and lasalocid. Cultures adapted to monensin also exhibited resistance to lasalocid[5]. However, the reverse was not true; lasalocid-adapted cultures experienced a lag phase when exposed to monensin, indicating that while a shared resistance mechanism might exist, it is not equally effective against both ionophores, or that ionophore-specific mechanisms are also at play[5].
These findings underscore the complexity of ionophore resistance. The development of cross-resistance appears to be contingent on the specific molecular structures of the ionophores and the particular resistance mechanisms evolved by the microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Nanchangmycin-Resistant S. aureus
| Ionophore | Wild-Type S. aureus MIC (µg/mL) | Nanchangmycin-Resistant S. aureus MIC (µg/mL) | Fold Change |
| Nanchangmycin | 1 | 4-16 | 4-16 |
| Lasalocid | 2 | 2 | 1 |
| Salinomycin | 2 | 2 | 1 |
| Calcimycin | 0.5 | 0.5 | 1 |
| Data synthesized from studies on nanchangmycin resistance in S. aureus, which showed a 4- to 16-fold increase in MIC for nanchangmycin but no change for other ionophores.[4] |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for assessing ionophore cross-resistance.
Protocol for Development of Ionophore-Resistant Bacterial Strains
A sequential passaging method is utilized to induce resistance in a target bacterial strain, such as S. aureus[4][6].
-
Initial MIC Determination: The minimum inhibitory concentration (MIC) of the selected ionophore for the wild-type bacterial strain is determined using standard broth microdilution methods.
-
Sequential Passaging: The bacteria are cultured in a series of increasing concentrations of the ionophore. Typically, cultures are grown in media containing a range of ionophore concentrations (e.g., 0.25x to 4x the current MIC).
-
Daily MIC Re-evaluation: The MIC is determined daily. The culture that survives at the highest concentration (typically 0.5x the new MIC) is used to inoculate the next series of cultures with adjusted ionophore concentrations.
-
Duration: This process is continued for a set period, for instance, 25 to 40 days, to allow for the selection and proliferation of resistant mutants[4][6].
-
Confirmation of Resistance: Following the adaptation period, single colonies are isolated, and their MIC values are formally determined and compared to the original wild-type strain to confirm the level of resistance.
Protocol for Cross-Resistance Testing
Once a resistant strain is established, its susceptibility to other ionophores is evaluated.
-
MIC Determination for Other Ionophores: The MICs of a panel of different ionophores are determined for the newly generated resistant bacterial strain using standard broth microdilution assays.
-
Comparison with Wild-Type: The MIC values obtained for the resistant strain are compared to the MIC values of the same ionophores against the original, susceptible wild-type strain.
-
Interpretation: The absence of a significant change in MIC for the other ionophores indicates a lack of cross-resistance. A significant increase in MIC suggests cross-resistance.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for inducing and assessing ionophore cross-resistance.
References
- 1. This compound, a new polyether antibiotic. Production, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Validating the Ionophore Activity of Abierixin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the ionophore activity of Abierixin, a polyether antibiotic isolated from Streptomyces albus.[1] Due to the limited publicly available quantitative data on this compound's ion transport capabilities, this document outlines a series of proposed experiments to characterize its activity and compares it with well-established ionophores, Nigericin (B1684572) and Monensin (B1676710).
Introduction to this compound and Comparative Ionophores
This compound is a polyether antibiotic that has been reported to exhibit weak ionophorous and antimicrobial activities.[1] Like other polyether ionophores such as Nigericin and Monensin, it is produced by Streptomyces species and is characterized by a backbone of multiple ether-linked rings.[2][3] These ionophores function as mobile carriers, binding to cations and facilitating their transport across lipid membranes, thereby disrupting ion gradients essential for cellular function.[2] Nigericin and Monensin are well-characterized ionophores with known affinities for various cations, making them ideal benchmarks for comparison.[4][5][6]
Comparative Ionophore Activity: A Data-Driven Approach
To quantitatively assess the ionophore activity of this compound, a series of in vitro assays are proposed. The following tables present a hypothetical data summary to illustrate the expected outcomes of these experiments, comparing this compound with Nigericin and Monensin.
Table 1: Cation Selectivity Profile
| Ionophore | K⁺ Transport (Relative Fluorescence Units) | Na⁺ Transport (Relative Fluorescence Units) | Pb²⁺ Transport (Relative Fluorescence Units) |
| This compound (Hypothetical) | 850 | 600 | 1200 |
| Nigericin | 1500 | 900 | 2500 |
| Monensin | 700 | 1800 | 2000 |
Table 2: Ion Transport Kinetics (EC₅₀ Values)
| Ionophore | EC₅₀ for K⁺ Transport (µM) | EC₅₀ for Na⁺ Transport (µM) | EC₅₀ for Pb²⁺ Transport (µM) |
| This compound (Hypothetical) | 5.2 | 7.8 | 3.5 |
| Nigericin | 1.5 | 4.1 | 0.8 |
| Monensin | 6.8 | 2.0 | 1.2 |
Visualizing the Mechanism and Workflow
To understand the underlying processes, the following diagrams illustrate the proposed mechanism of action and the experimental workflow for validating ionophore activity.
Figure 1: Proposed Signaling Pathway of this compound
Figure 2: Experimental Workflow for Ionophore Activity Validation
Detailed Experimental Protocols
The following protocols describe the proposed experiments for generating the comparative data.
Liposome-Based Cation Transport Assay
This assay measures the ability of an ionophore to transport cations across a lipid bilayer, detected by a change in fluorescence of an encapsulated ion indicator.
a. Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
Cholesterol
-
FluoZin™-3, AM ester (for Pb²⁺) or similar fluorescent indicators for K⁺ and Na⁺
-
HEPES buffer
-
Potassium chloride (KCl), Sodium chloride (NaCl), Lead(II) acetate
-
This compound, Nigericin, Monensin stock solutions in DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
b. Liposome Preparation:
-
Prepare a lipid film of POPC and cholesterol (e.g., 4:1 molar ratio) in a round-bottom flask by evaporating the organic solvent under a stream of nitrogen.
-
Hydrate the lipid film with HEPES buffer containing the fluorescent ion indicator to form multilamellar vesicles.
-
Subject the vesicle suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).
-
Remove the external fluorescent indicator by passing the LUV suspension through a size-exclusion chromatography column equilibrated with the appropriate buffer.
c. Cation Transport Measurement:
-
Dilute the liposome suspension in a cuvette with HEPES buffer.
-
Add the ionophore of interest (this compound, Nigericin, or Monensin) to the cuvette and incubate for a short period.
-
Initiate the transport reaction by adding a solution of the desired cation (KCl, NaCl, or lead acetate).
-
Monitor the change in fluorescence over time using a spectrofluorometer. An increase in fluorescence indicates the influx of the cation and its binding to the entrapped indicator.
Determination of EC₅₀ Values
The half-maximal effective concentration (EC₅₀) provides a measure of the ionophore's potency.
a. Procedure:
-
Perform the liposome-based cation transport assay as described above with a range of concentrations for each ionophore.
-
For each concentration, determine the initial rate of ion transport from the fluorescence kinetic data.
-
Plot the initial transport rate against the logarithm of the ionophore concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
The proposed experimental framework will enable a comprehensive validation of this compound's ionophore activity. By generating quantitative data on its cation selectivity and transport kinetics and comparing these to the well-characterized ionophores Nigericin and Monensin, a clear understanding of this compound's potential as a modulator of ion transport can be established. This information is crucial for researchers in drug discovery and development who are exploring the therapeutic potential of novel ionophores.
References
- 1. This compound, a new polyether antibiotic. Production, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylic ionophores in malaria chemotherapy: the effects of monensin and nigericin on Plasmodium falciparum in vitro and Plasmodium vinckei petteri in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ionophore nigericin transports Pb2+ with high activity and selectivity: a comparison to monensin and ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Cytotoxicity Analysis: Abierixin vs. Nigericin
In the landscape of ionophoric antibiotics, both Abierixin and Nigericin emerge from the same bacterial source, Streptomyces albus, yet their bioactivities present a study in contrasts.[1] While Nigericin has been extensively characterized as a potent cytotoxic agent with significant anti-cancer potential, this compound is described as having low toxicity.[1][2][3] This guide provides a comparative analysis of their cytotoxic profiles, supported by available experimental data and detailed methodologies, to inform researchers in drug discovery and cellular biology.
Quantitative Cytotoxicity Data
The cytotoxic effects of Nigericin have been quantified across a diverse range of cell lines, revealing potent activity, particularly against cancer cells. In contrast, specific quantitative cytotoxic data for this compound against mammalian cell lines is not extensively available in current literature, where it is generally characterized by its low toxicity.[1]
| Compound | Cell Line | Cell Type | IC50 Value | Citation |
| Nigericin | MDA-MB-231 | Triple-Negative Breast Cancer | 2.881 µM | |
| 4T1 | Triple-Negative Breast Cancer | 2.505 µM | ||
| MOLM13 (sensitive) | Acute Myeloid Leukemia | 57.02 nM | ||
| MOLM13 (venetoclax-resistant) | Acute Myeloid Leukemia | 35.29 nM | ||
| HL60 (sensitive) | Acute Myeloid Leukemia | 20.49 nM | ||
| HL60 (cytarabine-resistant) | Acute Myeloid Leukemia | 1.197 nM | ||
| This compound | Not Specified | Not Specified | Low Toxicity Reported |
Mechanisms of Action & Signaling Pathways
Nigericin: A Multi-Faceted Induction of Cell Death
Nigericin's cytotoxicity stems from its function as a potassium ionophore, which disrupts cellular ion homeostasis and triggers multiple cell death pathways. Its primary mechanisms include the induction of mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS), and the activation of both apoptotic and pyroptotic signaling cascades.
In many cancer types, Nigericin treatment leads to the concurrent activation of Caspase-3-mediated apoptosis and Caspase-1/GSDMD-mediated pyroptosis. This dual-action not only ensures efficient cancer cell elimination but can also stimulate an anti-tumor immune response. However, the specific pathway activated can be cell-type dependent. For instance, in corneal keratocytes, which lack key components of the pyroptotic pathway, Nigericin induces a paraptosis-like cell death characterized by extensive cellular vacuolization.
This compound: A Profile of Low Toxicity
This compound is also a polyether antibiotic and is considered a biosynthetic precursor to Nigericin. Despite this relationship, it exhibits weak ionophorous and antimicrobial activities. The available literature characterizes its cytotoxic profile as low, though specific molecular mechanisms and signaling pathways in mammalian cells have not been extensively detailed.
References
- 1. This compound, a new polyether antibiotic. Production, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nigericin Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nigericin-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Polyether Ionophores, Including Abierixin, Against Drug-Resistant Plasmodium falciparum
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the exploration of novel chemotherapeutic agents. While direct experimental data on the antiplasmodial activity of the polyether antibiotic Abierixin is not currently available in the public domain, extensive research into the broader class of polyether ionophores reveals significant potential for these compounds as potent antimalarials. This guide provides a comparative analysis of the efficacy of representative polyether ionophores against drug-resistant P. falciparum, alongside established antimalarial drugs, supported by experimental data and detailed methodologies.
Introduction to this compound and Polyether Ionophores
This compound is a polyether antibiotic produced by Streptomyces albus.[1] It is structurally related to other polyether ionophores, a class of compounds known for their ability to transport cations across biological membranes. While this compound itself has been noted for its anticoccidial activity and weak ionophorous properties, the antimalarial potential of this specific compound remains uncharacterized.[1] However, several other polyether ionophores have demonstrated potent in vitro and in vivo activity against P. falciparum, including strains resistant to conventional antimalarials.[2][3][4]
The proposed mechanism of action for the antimalarial activity of polyether ionophores is their ability to disrupt the intracellular ionic homeostasis of the parasite, a critical factor for its survival and replication. This disruption of ion gradients across the parasite's membranes represents a mode of action distinct from many current antimalarial drugs, suggesting a potential role in overcoming existing resistance mechanisms.
Comparative In Vitro Efficacy
Studies have demonstrated that several polyether ionophores exhibit potent inhibitory activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro. The following table summarizes the 50% inhibitory concentrations (IC50) of selected polyether ionophores compared to standard antimalarial drugs.
| Compound | P. falciparum Strain(s) | IC50 (ng/mL) | IC50 (nM) | Reference(s) |
| Polyether Ionophores | ||||
| Gramicidin D | Not Specified | 0.035 | - | |
| Alborixin | Not Specified | <10 | - | |
| Lonomycin | Not Specified | <10 | - | |
| Nigericin | Not Specified | <10 | - | |
| Narasin | Not Specified | <10 | - | |
| Monensin | Not Specified | <10 | - | |
| Lasalocid (B1674520) | Not Specified | <10 | - | |
| X-206 | Drug-sensitive & resistant | Potent | - | |
| Standard Antimalarials | ||||
| Chloroquine (sensitive) | 3D7 | - | ~8.6 | Not in search |
| Chloroquine (resistant) | K1 | - | ~275 | Not in search |
| Artemisinin | Not Specified | - | ~1-10 | Not in search |
Note: Direct numerical IC50 values for all compounds were not available in all cited sources. "Potent" indicates a strong inhibitory effect as described in the source.
In Vivo Efficacy in Rodent Models
Several polyether ionophores have been evaluated for their in vivo efficacy in mice infected with rodent malaria parasites, such as Plasmodium vinckei petteri and Plasmodium chabaudi. The 50% effective dose (ED50) provides a measure of in vivo antimalarial activity.
| Compound | Malaria Model | Route of Administration | ED50 (mg/kg) | Therapeutic Index | Reference(s) |
| Polyether Ionophores | |||||
| Monensin A methyl ether | P. vinckei / P. chabaudi | Intraperitoneal | 0.4 - 4.1 | 12 | |
| 5-Bromo lasalocid A | P. vinckei / P. chabaudi | Intraperitoneal | 0.4 - 4.1 | 18 | |
| Gramicidin D | P. vinckei / P. chabaudi | Intraperitoneal | 0.4 - 4.1 | 344 | |
| Nigericin | P. vinckei / P. chabaudi | Intraperitoneal | 0.4 - 4.1 | ~5 | |
| Lasalocid A | P. vinckei / P. chabaudi | Intraperitoneal | 0.4 - 4.1 | ~5 |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
A standardized method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds is crucial for comparative analysis. The following protocol is a synthesis of methodologies described in the cited literature.
1. Plasmodium falciparum Culture:
-
P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant K1) are maintained in continuous culture in human erythrocytes (O+).
-
The culture medium consists of RPMI-1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, hypoxanthine, and human serum or Albumax II.
-
Cultures are incubated at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).
-
Parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears.
2. Drug Susceptibility Testing:
-
The assay is typically performed in 96-well microtiter plates.
-
Compounds are serially diluted to achieve a range of final concentrations.
-
Synchronized ring-stage parasites are added to the wells at a starting parasitemia of approximately 0.5% and a hematocrit of 1-2%.
-
The plates are incubated for 48-72 hours under the same conditions as the continuous culture.
3. Measurement of Parasite Growth Inhibition:
-
Parasite growth can be quantified using various methods:
-
Microscopy: Giemsa-stained smears are prepared from each well, and the number of schizonts per 200 asexual parasites is counted.
-
SYBR Green I-based fluorescence assay: This method quantifies parasite DNA. After incubation, the plates are lysed, and SYBR Green I dye is added. Fluorescence is measured using a microplate reader.
-
[3H]-hypoxanthine incorporation: This method measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA.
-
4. Data Analysis:
-
The IC50 value, defined as the drug concentration that inhibits parasite growth by 50% compared to the drug-free control, is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro antiplasmodial activity assay.
In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)
The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a rodent model.
1. Animal Model and Parasite Inoculation:
-
Swiss albino mice are typically used.
-
Mice are inoculated intraperitoneally with erythrocytes infected with a rodent malaria parasite, such as Plasmodium berghei.
2. Drug Administration:
-
The test compound is administered to groups of infected mice, usually starting a few hours after inoculation.
-
The compound is administered daily for four consecutive days.
-
A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).
3. Monitoring Parasitemia:
-
On the fifth day, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.
4. Data Analysis:
-
The average parasitemia in the treated groups is compared to the control group.
-
The percentage of chemosuppression is calculated.
-
The ED50 value, the dose that suppresses parasitemia by 50%, is determined by plotting the percentage of suppression against the drug dose.
-
The mean survival time of the mice in each group can also be monitored.
Caption: Workflow for the 4-day suppressive in vivo test.
Proposed Signaling Pathway Disruption by Polyether Ionophores
The primary mechanism of action of polyether ionophores is the disruption of cation gradients across the parasite's membranes. This leads to a cascade of downstream effects that are detrimental to the parasite's survival.
Caption: Proposed mechanism of polyether ionophore antimalarial activity.
Conclusion
While specific data on the efficacy of this compound against Plasmodium falciparum is lacking, the broader class of polyether ionophores demonstrates significant promise as a source of novel antimalarial compounds. Their potent in vitro activity against drug-resistant strains and efficacy in vivo, coupled with a mechanism of action that differs from many current drugs, warrants further investigation. Future research should focus on evaluating the antiplasmodial activity of this compound and other understudied polyether ionophores, as well as optimizing the therapeutic index of the most promising candidates to develop new and effective treatments for malaria.
References
- 1. This compound, a new polyether antibiotic. Production, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 3. Potent antimalarial activities of polyether antibiotic, X-206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential in vitro activities of ionophore compounds against Plasmodium falciparum and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Abierixin's Anticoccidial Effects in Poultry: A Comparative Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the in vivo anticoccidial effects of Abierixin in poultry. Due to the limited availability of specific published in vivo performance data for this compound, this document utilizes data from closely related and well-documented polyether ionophore antibiotics as a proxy to provide a comprehensive comparative framework. This approach allows for a thorough evaluation of the expected performance of this compound within the context of established anticoccidial agents.
Introduction to this compound and Coccidiosis
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry. The disease leads to intestinal damage, reduced nutrient absorption, poor growth rates, and increased mortality.[1] For decades, control of coccidiosis has heavily relied on the prophylactic use of anticoccidial drugs in poultry feed.
This compound is a polyether antibiotic produced by Streptomyces albus. It exhibits good anticoccidial activity, positioning it as a potential tool for the management of coccidiosis in poultry. As a polyether ionophore, this compound's mode of action is expected to be similar to other drugs in its class, which involves the disruption of ion gradients across the parasite's cell membrane.
Comparative Performance of Anticoccidial Agents
The following tables summarize the in vivo efficacy of various anticoccidial drugs, including polyether ionophores that serve as a proxy for this compound's expected performance. The data is compiled from multiple studies and presents key performance indicators in broiler chickens challenged with various Eimeria species.
Table 1: In Vivo Efficacy of Polyether Ionophore Anticoccidials against Eimeria Challenge in Broiler Chickens
| Drug Name | Dosage (ppm) | Challenge Organism(s) | Effect on Weight Gain | Effect on Feed Conversion Ratio (FCR) | Lesion Score Reduction | Oocyst Output Reduction | Mortality Rate Reduction |
| Monensin | 100 - 121 | E. acervulina, E. maxima, E. tenella (mixed) | Improved compared to infected, untreated controls. | Improved compared to infected, untreated controls. | Significant reduction in intestinal lesions. | Significant reduction. | Significantly prevented coccidiosis-induced mortality. |
| Salinomycin (B1681400) | 60 - 70 | E. tenella, E. acervulina | Significantly improved weight gain. | Improved FCR. | Significant reduction in lesion scores. | Significant reduction. | Effective in reducing mortality. |
| Lasalocid | 75 - 125 | E. tenella, E. acervulina, E. maxima (mixed) | Significant improvement in weight gain. | Improved FCR. | Significant reduction in lesion scores. | Significant reduction. | Effective in reducing mortality. |
| Narasin (B1676957) | 60 - 80 | E. acervulina, E. maxima, E. tenella (mixed) | Protection equal to or slightly greater than monensin. | Protection equal to or slightly greater than monensin. | Greater reduction in intestinal lesion scores than monensin. | Significant reduction. | Significantly prevented coccidiosis-induced mortality. |
| Semduramicin | 25 | E. tenella, E. acervulina | Improved weight gain. | Improved FCR. | More effective than salinomycin in controlling lesions. | Significant reduction. | More effective than salinomycin in controlling mortality. |
Table 2: In Vivo Efficacy of Non-Ionophore Anticoccidials against Eimeria Challenge in Broiler Chickens
| Drug Name | Dosage | Challenge Organism(s) | Effect on Weight Gain | Effect on Feed Conversion Ratio (FCR) | Lesion Score Reduction | Oocyst Output Reduction | Mortality Rate Reduction |
| Diclazuril | 1 ppm | E. tenella, E. acervulina, E. maxima (mixed) | Significant improvement. | Significant improvement. | High efficacy in reducing lesion scores. | Potent inhibitor of oocyst shedding. | Highly effective in preventing mortality. |
| Toltrazuril | 25 ppm (in water) | E. tenella | Significant improvement in body weight. | Improved FCR. | Significant reduction in lesion scores. | High reduction in oocyst output. | High efficacy in reducing mortality. |
| Nicarbazin | 125 ppm | E. tenella, E. necatrix, E. acervulina | Effective in preventing weight loss. | Effective in maintaining FCR. | Highly effective in reducing lesions. | Significant reduction in oocyst shedding. | Highly effective in preventing mortality. |
| Amprolium | 125 ppm | E. tenella | Improved weight gain. | Improved FCR. | Reduction in lesion scores. | Reduction in oocyst output. | Reduction in mortality. |
Experimental Protocols
A standardized experimental protocol is crucial for the in vivo validation of anticoccidial drugs. The following outlines a typical methodology used in such studies.
A General Protocol for In Vivo Anticoccidial Drug Efficacy Testing in Broiler Chickens:
-
Animal Model: Day-old broiler chicks of a commercial strain are sourced and housed in a controlled environment. Birds are randomly allocated to different treatment groups.
-
Housing: Chicks are typically housed in wire-floored battery cages to prevent reinfection from feces. Temperature and lighting are maintained according to industry standards.
-
Diet: A standard basal diet, free of any anticoccidial medication, is provided ad libitum. The experimental drug is incorporated into the feed at specified concentrations for the treatment groups.
-
Infection: At a predetermined age (e.g., 14 days), each chick in the infected groups is orally inoculated with a known number of sporulated oocysts of one or more pathogenic Eimeria species.
-
Treatment Groups:
-
Negative Control: Uninfected, untreated.
-
Positive Control: Infected, untreated.
-
Medicated Groups: Infected, treated with the anticoccidial drug at various dosages.
-
-
Data Collection:
-
Performance Parameters: Body weight gain and feed intake are recorded for specific periods (e.g., 0-7 and 0-9 days post-infection). Feed conversion ratio (FCR) is calculated.
-
Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).
-
Oocyst Counting: Fecal samples are collected from each group over several days post-infection. The number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.
-
Mortality: Daily mortality is recorded, and the cause of death is determined by post-mortem examination.
-
-
Statistical Analysis: Data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.
Visualizations
Experimental Workflow
Figure 1: Generalized experimental workflow for in vivo anticoccidial drug validation.
Signaling Pathway: Mode of Action of Polyether Ionophores
Figure 2: Mode of action of polyether ionophores like this compound against Eimeria.
Logical Relationship for Comparative Analysis
Figure 3: Logical structure of the comparative analysis of this compound and alternatives.
Conclusion
While direct, comprehensive in vivo data for this compound is not widely available in recent literature, its classification as a polyether ionophore antibiotic allows for a robust comparative analysis against other members of its class and alternative anticoccidial drugs. The data presented for established ionophores such as monensin, salinomycin, lasalocid, and narasin suggest that this compound is likely to be an effective tool for the control of coccidiosis in poultry, demonstrating improvements in weight gain, feed conversion, and reductions in intestinal lesions and oocyst shedding. Further in vivo studies specifically investigating this compound are warranted to fully elucidate its efficacy and optimal application in poultry production. This guide serves as a foundational resource for researchers and professionals in the field, providing a framework for the evaluation and potential integration of new anticoccidial compounds like this compound into poultry health management programs.
References
Assessing the Therapeutic Index of Abierixin in Comparison to Other Polyether Antibiotics
In the landscape of veterinary medicine, particularly in the prevention and treatment of coccidiosis in poultry, polyether ionophore antibiotics are of significant importance. This guide provides a comparative assessment of the therapeutic index of a lesser-known polyether, Abierixin, against more established compounds like Monensin, Salinomycin (B1681400), and Lasalocid. The therapeutic index (TI), a ratio that compares the toxic dose of a drug to its therapeutically effective dose, is a critical measure of a drug's safety profile. A higher TI indicates a wider margin of safety for the drug's application.
This comparison synthesizes available experimental data on the efficacy and toxicity of these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview to inform further study and potential applications. While quantitative data for this compound is limited in publicly accessible literature, this guide collates the available qualitative and quantitative information for a thorough comparative analysis.
Comparative Efficacy and Toxicity
The therapeutic efficacy of polyether antibiotics in veterinary medicine is primarily evaluated based on their anticoccidial activity. This is often measured by the effective dose 50 (ED50), the dose required to achieve 50% of the desired therapeutic effect, such as reduction in lesion scores or oocyst shedding in infected poultry. The toxicity is commonly assessed by the median lethal dose (LD50), the dose that is lethal to 50% of a test population, typically determined in animal models like mice or the target species (chickens).
| Compound | Organism | Efficacy (Anticoccidial Activity) | Toxicity (LD50) | Therapeutic Index (Calculated) |
| This compound | Chicken | Good anticoccidial activity (qualitative) | Low toxicity (qualitative) | Not calculable |
| Monensin | Chicken | Effective at 100-110 ppm in feed[2] | 200 mg/kg BW[2] | Not directly calculable without ED50 |
| Mouse | - | - | - | |
| Salinomycin | Chicken | Effective at 60-100 ppm in feed[3][4] | 44.5 mg/kg BW[5] | Not directly calculable without ED50 |
| Mouse | - | 57.4 mg/kg BW[5] | - | |
| Lasalocid | Chicken | Effective at 50-75 ppm in feed[6] | 71.5 mg/kg BW[7] | Not directly calculable without ED50 |
| Mouse | - | 146 mg/kg BW[7] | - |
Note: The therapeutic index is ideally calculated as LD50/ED50. As specific ED50 values from comparable studies are not available, a direct numerical comparison of the therapeutic index is not feasible. The effective dosage in feed (ppm) provides a measure of efficacy but is not equivalent to an ED50 value.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment of the therapeutic index. Below are detailed methodologies for key experiments cited in the evaluation of polyether antibiotics.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Monensin, Salinomycin, Lasalocid) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vivo Acute Toxicity Study (LD50 Determination in Mice)
This protocol outlines the determination of the median lethal dose (LD50) in a mouse model.
-
Animal Model: Use healthy, young adult mice of a specific strain (e.g., BALB/c), weighing between 20-25g. House the animals in standard conditions with access to food and water ad libitum.
-
Dose Preparation: Prepare a range of doses of the test compound based on preliminary range-finding studies. The compound is typically dissolved or suspended in a suitable vehicle (e.g., saline, corn oil).
-
Administration: Administer a single dose of the test compound to groups of mice (typically 5-10 animals per group) via a specific route (e.g., oral gavage, intraperitoneal injection). A control group receives only the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for up to 14 days.
-
Data Collection: Record the number of mortalities in each dose group.
-
LD50 Calculation: The LD50 value is calculated using statistical methods, such as the Probit analysis or the Reed-Muench method, based on the mortality data.
In Vivo Anticoccidial Efficacy Study in Chickens
This protocol is designed to evaluate the efficacy of a compound against Eimeria infections in chickens.
-
Animal Model: Use day-old broiler chicks, confirmed to be free of coccidial infection. House the chicks in wire-floored cages to prevent reinfection from feces.
-
Experimental Groups: Randomly assign chicks to different treatment groups: uninfected-unmedicated control, infected-unmedicated control, and infected-medicated groups receiving different concentrations of the test compound in their feed.
-
Medicated Feed: Prepare feed containing the specified concentrations of the test compound. The medicated feed is provided to the respective groups starting one day before infection and continuing throughout the experiment.
-
Infection: At approximately 14 days of age, orally inoculate each chick in the infected groups with a standardized dose of sporulated Eimeria oocysts (e.g., Eimeria tenella).
-
Data Collection:
-
Weight Gain: Record the body weight of each chick at the beginning and end of the experiment to calculate the average weight gain.
-
Feed Conversion Ratio (FCR): Measure the total feed intake and calculate the FCR (feed intake/weight gain).
-
Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), euthanize a subset of birds from each group and score the intestinal lesions caused by coccidia on a scale of 0 to 4.
-
Oocyst Shedding: Collect fecal samples and count the number of oocysts per gram of feces.
-
-
Efficacy Evaluation: The efficacy of the compound is determined by comparing the parameters (weight gain, FCR, lesion scores, oocyst shedding) of the medicated groups with the infected-unmedicated control group. The ED50 can be determined if a range of doses producing a graded response is tested.
Visualizing Key Concepts and Workflows
To further clarify the concepts and experimental processes discussed, the following diagrams have been generated using Graphviz.
Conclusion
Based on the available data, Monensin, Salinomycin, and Lasalocid are effective anticoccidial agents, although their therapeutic indices are relatively narrow, requiring careful dosage administration to avoid toxicity. This compound is qualitatively described as having "low toxicity" and "good anticoccidial activity," which suggests a potentially favorable therapeutic index. However, the lack of quantitative in vivo efficacy and toxicity data for this compound in the public domain prevents a direct and objective comparison with the other established polyether antibiotics.
This guide highlights the critical need for further research to quantify the therapeutic index of this compound. Such studies, following the detailed protocols outlined, would enable a more definitive assessment of its safety and efficacy profile relative to other polyethers and would be invaluable for its potential development and application in veterinary medicine. Researchers are encouraged to conduct head-to-head comparative studies to generate the data necessary for a conclusive evaluation.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Monensin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. Anticoccidial activity of salinomycin in battery raised broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salinomycin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 6. Anticoccidial activity of Lasalocid in control of moderate and severe coccidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lasalocid | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
The Untapped Potential of Abierixin: A Guide to Investigating Synergistic Antibiotic Effects
For Immediate Release
While the polyether antibiotic Abierixin, derived from Streptomyces albus, has demonstrated weak antimicrobial and ionophorous activities in initial studies, its potential in combination therapies remains an unexplored frontier in the fight against antimicrobial resistance.[1] To date, no specific studies detailing the synergistic effects of this compound with other antibiotics have been published. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential synergistic interactions of this compound, leveraging established experimental protocols and data presentation methods.
Evaluating Synergy: Key Experimental Protocols
The two primary methods for determining antibiotic synergy are the checkerboard assay and the time-kill curve analysis. These assays provide quantitative data to classify the interaction between two antimicrobial agents as synergistic, additive, indifferent, or antagonistic.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.
Experimental Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and a second antibiotic of interest are prepared at known concentrations.
-
Microtiter Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis (columns), and serial twofold dilutions of the partner antibiotic are made along the y-axis (rows). This creates a checkerboard of varying antibiotic concentrations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determining MIC: The minimum inhibitory concentration (MIC) is determined for each antibiotic alone and for each combination by observing the lowest concentration that completely inhibits visible bacterial growth.
-
Calculating the FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Partner Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
Interpretation of FIC Index:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Below is a diagram illustrating the workflow for a checkerboard assay.
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Experimental Protocol:
-
Preparation: Cultures of the test bacterium are grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in fresh broth.
-
Treatment: The bacterial suspension is exposed to several conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a sub-MIC concentration)
-
Partner antibiotic alone (at a sub-MIC concentration)
-
Combination of this compound and the partner antibiotic
-
-
Sampling: Aliquots are removed from each treatment condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: Serial dilutions of each aliquot are plated on appropriate agar (B569324) plates. After incubation, the number of colonies (CFU/mL) is counted.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
The following diagram outlines the time-kill curve analysis workflow.
Illustrative Data on Antibiotic Synergy
While specific data for this compound is unavailable, the following table presents hypothetical results from a checkerboard assay to demonstrate how data would be structured and interpreted. The example uses a fictional partner antibiotic, "Antibiotic X," against Staphylococcus aureus.
Table 1: Hypothetical Checkerboard Assay Results for this compound and Antibiotic X against S. aureus
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index | Interpretation |
| This compound | 64 | 16 | 0.25 | ||
| Antibiotic X | 8 | 2 | 0.25 | 0.50 | Synergy |
Potential Signaling Pathways and Mechanisms of Synergy
Polyether ionophores like this compound function by transporting cations across biological membranes, which can disrupt the proton motive force and cellular homeostasis. Synergistic effects with other antibiotics could arise from several mechanisms:
-
Increased Cell Permeability: this compound's disruption of the cell membrane could facilitate the entry of other antibiotics, enhancing their efficacy.
-
Disruption of Cellular Energy: By collapsing the proton motive force, this compound could inhibit energy-dependent efflux pumps, a common mechanism of antibiotic resistance.
-
Multi-target Effect: The combination of this compound's membrane-disrupting activity with an antibiotic that targets a different cellular process (e.g., protein synthesis, DNA replication) could lead to a potent multi-pronged attack.
The diagram below illustrates a potential mechanism of synergistic action.
Conclusion
The potential for this compound to act synergistically with other antibiotics represents a significant and unexplored area of research. By employing the standardized methodologies of the checkerboard assay and time-kill curve analysis, researchers can systematically evaluate the interaction of this compound with a range of existing antibiotics. The discovery of synergistic combinations could breathe new life into this older antibiotic, potentially providing novel therapeutic strategies to combat the growing threat of multidrug-resistant bacteria. Further investigation into the mechanisms underlying any observed synergy will be crucial for the rational design of future combination therapies.
References
Safety Operating Guide
Navigating the Disposal of Abierixin: A Guide for Laboratory Professionals
Absence of specific regulatory guidance on the disposal of Abierixin, a polyether antibiotic, necessitates a cautious and informed approach based on established laboratory safety principles for similar research-grade chemical compounds. This guide provides essential, step-by-step procedural information to ensure the safe handling and disposal of this compound waste in a research environment.
Recommended Disposal Protocol for this compound
The following table outlines a recommended, multi-step process for the safe disposal of this compound waste. This protocol is designed to mitigate risks and ensure compliance with general laboratory safety standards.
| Step | Procedure | Key Considerations |
| 1. Decontamination/ Inactivation | Given this compound's antimicrobial properties, consider treating contaminated materials with a suitable disinfectant or autoclaving if appropriate for the waste type (e.g., contaminated labware). For chemical inactivation, a chemical degradation method compatible with polyether ionophores should be evaluated by qualified personnel. | - The chosen method should not generate more hazardous byproducts. - Consult chemical safety literature for potential degradation pathways of similar compounds. |
| 2. Waste Segregation | Segregate this compound waste from general laboratory trash. It should be classified as chemical waste. Further segregate based on physical form (solid vs. liquid) and whether it is mixed with other hazardous materials. | - Solid Waste: Contaminated personal protective equipment (PPE), weigh boats, and vials. - Liquid Waste: Unused solutions, reaction mixtures, and contaminated solvents. |
| 3. Packaging and Labeling | Use chemically resistant, leak-proof containers for all this compound waste. Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Indicate the approximate quantities and the date of accumulation. | - Ensure containers are compatible with the waste they hold to prevent degradation or reaction. - Proper labeling is crucial for identification and safe handling by disposal personnel. |
| 4. Storage | Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure secondary containment is in place to manage potential spills. | - Storage areas should be clearly marked as "Hazardous Waste Storage." - Follow institutional guidelines for the maximum allowable accumulation time. |
| 5. Disposal Vendor | Arrange for the collection and disposal of this compound waste through a licensed and reputable hazardous waste disposal company. Provide them with a detailed inventory of the waste. | - Never dispose of chemical waste down the drain or in the regular trash. - Maintain all records of waste disposal as required by institutional and regulatory bodies. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By implementing these general yet crucial safety and logistical procedures, laboratories can ensure the responsible management of this compound waste, thereby protecting personnel and the environment. It is imperative for all laboratory staff to be trained on these procedures and for the institution to have a clear and comprehensive chemical hygiene plan that addresses the disposal of research-grade chemicals.
Essential Safety and Logistical Guidance for Handling Abierixin
For researchers, scientists, and drug development professionals engaged in work with Abierixin, ensuring a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound, based on the hazard assessments for Nigericin.[2][3][4]
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Check manufacturer's chemical resistance guide. | To prevent skin contact. Toxic if in contact with skin. |
| Eye and Face Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 certified | To protect eyes from splashes and dust. Causes serious eye irritation. |
| Face shield | To be worn in addition to goggles when there is a risk of splashing or aerosol generation. | Provides a higher level of protection for the entire face. | |
| Body Protection | Laboratory coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Chemical fume hood or Ventilated enclosure | Required for handling the solid form or any procedure that may generate dust or aerosols. | To prevent inhalation. Fatal if inhaled. May cause respiratory irritation. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for ensuring safety when working with this compound.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Operational and Disposal Plans
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize the risk of inhalation.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
2. Handling Procedures:
-
Before handling, ensure all required PPE is available and in good condition.
-
Weighing of solid this compound should be performed in a fume hood or a ventilated balance enclosure.
-
Avoid creating dust when handling the solid material.
-
Prepare solutions within the fume hood.
-
After handling, wash hands thoroughly with soap and water.
3. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
4. Spill and Leak Procedures:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up a spill.
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a sealed, labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
5. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or other secure location to prevent unauthorized access.
6. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in the regular trash. Contaminated labware and PPE should be collected in a designated hazardous waste container.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
